Technical Documentation Center

7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
  • CAS: 1190319-15-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

An In-Depth Technical Guide to the NMR Characterization of 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Executive Summary 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-15-3) is a highly functionalized di-halogena...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Characterization of 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Executive Summary

7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-15-3) is a highly functionalized di-halogenated derivative of the 4-azaindole scaffold. Azaindoles are recognized as "privileged structures" and bioisosteres for indoles and purines, making them foundational in the design of kinase inhibitors and fragment-based drug discovery (FBDD)[1]. The strategic incorporation of a nitrogen atom into the fused bicyclic system modulates the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic stability[2]. For synthetic chemists, the orthogonal halogens at the C-3 (chlorine) and C-7 (bromine) positions serve as precise synthetic handles for sequential cross-coupling reactions. This guide details the predictive NMR spectroscopy, structural topology, and self-validating experimental protocols required to characterize this specific molecule accurately.

Structural Topology and Numbering Convention

Accurate NMR assignment relies on a rigorous understanding of the IUPAC nomenclature for the 1H-pyrrolo[3,2-b]pyridine system. The "[3,2-b]" fusion descriptor indicates that the pyrrole ring is fused to the "b" bond (the C2–C3 bond) of the pyridine ring[3]. Consequently, the pyridine nitrogen is located at position 4 of the overall indole-like numbering scheme, which is why the parent core is commonly referred to as 4-azaindole.

MoleculeTopology N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a Cl Cl C3->Cl N4 N4 C3a->N4 C7a C7a C3a->C7a C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a Br Br C7->Br C7a->N1

Topological representation and numbering of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Predictive NMR Spectroscopy: Causality and Substituent Effects

While the unsubstituted 4-azaindole core is well-documented—with the pyrrole N-H proton appearing as a broad singlet >10 ppm and the pyridine protons resonating between 7.0–8.5 ppm[3]—the di-halogenated derivative requires predictive modeling based on established substituent effects.

1H NMR Causality
  • N-H Proton (H-1): The pyrrole nitrogen proton is highly deshielded due to the aromatic ring current and its participation in hydrogen bonding. In polar aprotic solvents like DMSO-d6, it typically appears far downfield around 12.15 ppm.

  • H-2 (Pyrrole Ring): In the parent 4-azaindole, H-2 and H-3 couple to each other. The substitution of chlorine at C-3 eliminates this coupling, reducing H-2 to a sharp singlet. The inductive electron-withdrawing nature of chlorine slightly deshields H-2, pushing it to ~7.85 ppm.

  • H-5 and H-6 (Pyridine Ring): The nitrogen at position 4 heavily deshields the adjacent alpha-proton (H-5), pushing it downfield to ~8.32 ppm. Because C-7 is brominated, H-6 only couples with H-5. This results in two distinct doublets. The ortho-coupling constant (J) in pyridines is typically ~5.1 Hz, which is smaller than in benzenes (~8.0 Hz) due to the electronegative nitrogen contracting the C-C bond electron density.

13C NMR Causality
  • C-3 (Chlorination): The highly electronegative chlorine atom withdraws electron density via the inductive effect (-I), deshielding the ipso carbon (C-3) and shifting it downfield to ~105.8 ppm compared to the unsubstituted core.

  • C-7 (Bromination): Conversely, bromine exhibits a pronounced "heavy atom effect." The large, diffuse electron cloud of the bromine atom provides diamagnetic shielding to the attached carbon nucleus, shifting C-7 upfield to ~112.5 ppm.

SubstituentEffects Base 4-Azaindole Core Sub1 3-Chloro Substitution Base->Sub1 Sub2 7-Bromo Substitution Base->Sub2 Eff1 Inductive Deshielding (C-3 shifts downfield) Sub1->Eff1 Eff2 Loss of H-3 Signal (H-2 becomes singlet) Sub1->Eff2 Eff3 Heavy Atom Effect (C-7 shifts upfield) Sub2->Eff3 Eff4 Loss of H-7 Signal (H-6 becomes doublet) Sub2->Eff4

Logical flow of halogen substituent effects on the NMR spectra of the 4-azaindole core.

Data Presentation

The following tables summarize the predicted chemical shifts based on empirical models of the 4-azaindole scaffold in DMSO-d6 at 400 MHz (1H) and 100 MHz (13C).

Table 1: Predicted 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)

PositionShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (NH)12.15Broad Singlet (br s)-1H
H-58.32Doublet (d)5.11H
H-27.85Singlet (s)-1H
H-67.45Doublet (d)5.11H

Table 2: Predicted 13C NMR Chemical Shifts (DMSO-d6, 100 MHz)

PositionShift (δ, ppm)Carbon TypeCausal Note
C-5144.2CH (Pyridine)Deshielded by adjacent N4
C-7a141.5Quaternary (Bridge)Fused ring junction
C-3a128.8Quaternary (Bridge)Fused ring junction
C-2126.5CH (Pyrrole)Standard pyrrole resonance
C-6118.2CH (Pyridine)Beta to N4
C-7112.5Quaternary (C-Br)Shielded by Heavy Atom Effect
C-3105.8Quaternary (C-Cl)Deshielded by inductive effect

Experimental Protocols: Self-Validating NMR Acquisition

To ensure high-fidelity data and overcome the inherent analytical challenges of azaindoles, the following step-by-step methodology establishes a self-validating system for acquiring and confirming the NMR spectra[4].

Step 1: Sample Preparation Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6. Causality: Azaindoles form strong intermolecular hydrogen bonds, leading to poor solubility and broadened peaks in non-polar solvents like CDCl3. DMSO-d6 disrupts these aggregates, ensuring sharp, well-resolved signals and preventing the N-H proton from exchanging too rapidly to be observed.

Step 2: Instrument Calibration Utilize a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal of DMSO and perform automated gradient shimming (Z-axis) to ensure magnetic field homogeneity.

Step 3: 1H NMR Acquisition Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (d1) to 1.5 seconds and acquire 16–32 scans.

Step 4: 13C NMR Acquisition Execute a proton-decoupled 13C sequence (e.g., zgpg30). Critical Adjustment: Increase the relaxation delay (d1) to 2.5–3.0 seconds. Causality: The quaternary carbons (C-3, C-3a, C-7, C-7a) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T1 relaxation periods. Failing to extend d1 will result in these critical peaks being lost in the baseline noise. Acquire a minimum of 1024 scans.

Step 5: 2D NMR Validation (The Self-Validating Loop) To definitively prove the positions of the halogens and rule out structural isomers, acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. H-2 will show strong 3-bond correlations to C-3a and C-7a, but no correlation to C-7. H-6 will show a 3-bond correlation to C-4 (if visible) and C-7a, confirming the structural integrity of the material.

NMRWorkflow S1 Sample Preparation (DMSO-d6) S2 1H NMR Acquisition (d1=1.5s) S1->S2 S3 13C NMR Acquisition (d1=3.0s) S1->S3 S4 Data Processing (FT, Phase Correct) S2->S4 S3->S4 S5 Signal Assignment (Multiplet Analysis) S4->S5 S6 2D Validation (HMBC / HSQC) S5->S6

Self-validating experimental workflow for NMR acquisition of azaindole derivatives.

References

  • The Royal Society of Chemistry. "Synthesis and biological evaluation of 2,3-Bis(het)aryl-4-azaindoles Derivatives as protein kinases inhibitors". URL:[Link]

  • MDPI. "The Azaindole Framework in the Design of Kinase Inhibitors". URL:[Link]

Sources

Exploratory

A Guide to the Structural Determination of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine: A Methodological Overview

For the attention of: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of the methodologies required for the determination and analysis of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies required for the determination and analysis of the single-crystal X-ray diffraction data for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. As of the time of writing, a public crystal structure for this specific compound is not available. Therefore, this document serves as an in-depth guide to the necessary experimental and computational workflows, from synthesis and crystallization to data analysis and interpretation. By leveraging established protocols and using the closely related structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a practical example, we aim to equip researchers with the knowledge to pursue the structural elucidation of this and similar compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Imperative of Structural Insight

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and biological activity. For drug development professionals, an understanding of a compound's crystal structure is invaluable for structure-activity relationship (SAR) studies, optimizing ligand-protein interactions, and understanding potential solid-state properties such as polymorphism, which can have profound implications for a drug's stability and bioavailability. 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, a halogenated derivative of the 6-azaindole scaffold, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The determination of its crystal structure is a critical step in unlocking this potential.

This guide will delineate the process of obtaining and analyzing single-crystal X-ray diffraction (SC-XRD) data, the gold standard for unambiguous structure determination.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
  • Chlorination: Regioselective chlorination at the C3 position can be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS). The pyrrole ring is electron-rich and prone to electrophilic substitution, with the C3 position being generally reactive.

  • Bromination: Subsequent bromination at the C7 position of the pyridine ring could be accomplished using an electrophilic brominating agent like N-bromosuccinimide (NBS) under appropriate conditions. The reactivity of the pyridine ring can be modulated by the reaction conditions and the presence of activating or deactivating groups.

It is crucial to purify the final product to a high degree, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are standard procedures.

The Art of Crystallization

Obtaining single crystals suitable for SC-XRD is often the most challenging step. A "good" crystal should be of sufficient size (typically 0.1 - 0.4 mm in at least two dimensions), possess well-defined faces, and be free of cracks or other defects.[1] Several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.

  • Solvent/Anti-solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvents and conditions is critical and often requires empirical screening of various possibilities.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Once a suitable crystal is obtained, SC-XRD is used to determine the arrangement of atoms within the crystal lattice. The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Experimental Workflow: From Crystal to Diffraction Pattern

The following diagram illustrates the typical workflow for an SC-XRD experiment.

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction (Data Collection) Crystal_Mounting->Data_Collection Integration Integration Data_Collection->Integration Scaling Scaling & Merging Integration->Scaling Space_Group Space Group Determination Scaling->Space_Group Structure_Solution Structure Solution (Phase Problem) Space_Group->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (checkCIF) Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually around 100 K) to minimize radiation damage.[2]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.[1] Key experimental parameters include the X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å), the crystal-to-detector distance, and the exposure time per frame.[3]

  • Data Processing:

    • Integration: The raw diffraction images are processed to determine the positions and intensities of the diffraction spots (reflections).[4]

    • Scaling and Merging: The intensities of the reflections are scaled to account for experimental variations, and symmetry-equivalent reflections are merged to create a unique dataset.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group and unit cell parameters.

  • Structure Solution and Refinement:

    • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. This can be done using direct methods or Patterson methods for small molecules.

    • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.

  • Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability. The checkCIF service provided by the International Union of Crystallography (IUCr) is an essential tool for this purpose.[5]

Analysis of Crystallographic Data: An Illustrative Example

To demonstrate the type of information obtained from a successful structure determination, we will use the published data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine , a structurally related compound.[6][7]

Crystallographic Data Summary

The primary results of a crystal structure determination are summarized in a standardized table. This provides a snapshot of the crystal system and the quality of the diffraction data.

Parameter5-Bromo-1H-pyrrolo[2,3-b]pyridine[6]
Chemical FormulaC₇H₅BrN₂
Formula Weight197.04
Temperature (K)100
Wavelength (Å)0.71073 (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
α (°)90
β (°)103.403 (5)
γ (°)90
Volume (ų)675.47 (6)
Z (molecules/unit cell)4
Data Collection & Refinement
Reflections Collected6239
Independent Reflections2465
R_int0.027
Final R indices [I>2σ(I)]R₁ = 0.028, wR₂ = 0.065
Goodness-of-fit (S)1.05

This data is essential for any researcher wishing to reproduce or build upon the structural findings.

Molecular Geometry and Conformation

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. For 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the analysis reveals an essentially planar azaindole skeleton.[6] This planarity is a key feature that would be important to confirm for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, as it influences how the molecule can pack in the solid state and interact with biological targets.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, crystallography reveals how molecules interact with each other in the crystal lattice. In the case of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the molecules form inversion dimers through N—H···N hydrogen bonds.[7]

intermolecular_interactions cluster_mol1 cluster_mol2 mol1 Molecule A (7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine) mol2 Molecule B (Symmetry-related) N1_H N1-H N6_2 N6 N1_H->N6_2 Hydrogen Bond N6 N6 N1_H_2 N1-H N1_H_2->N6 Hydrogen Bond

Caption: Potential Hydrogen Bonding in Pyrrolopyridines.

For 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, one would anticipate similar N—H···N hydrogen bonding. Additionally, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding (C-Br···X or C-Cl···X interactions, where X is a Lewis base), which can be a significant structure-directing force. Analyzing these intermolecular interactions is crucial for understanding the solid-state properties of the material.

Conclusion and Future Work

While the crystal structure of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine remains to be determined, this guide provides a comprehensive roadmap for its elucidation. The methodologies of synthesis, crystallization, and single-crystal X-ray diffraction are well-established, and their application will undoubtedly yield valuable insights into the structural and electronic properties of this compound. The data obtained will be instrumental for rational drug design and the development of new materials. It is our hope that this guide will encourage and facilitate the determination of this and other important crystal structures, ultimately contributing to the advancement of chemical and pharmaceutical sciences. The deposition of any future structure determination in a public database, such as the Cambridge Structural Database (CSD), is strongly encouraged to benefit the wider scientific community.[8]

References

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Available at: [Link]

  • International Union of Crystallography. (2021, October 15). Recommendations. Retrieved from [Link]

  • International Union of Crystallography Journals. (n.d.). Standards for Crystallographic Publishing. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Tutorials. Retrieved from [Link]

  • PubMed. (2013, March 1). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Retrieved from [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]

  • Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • Kiprof, P. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • Oxford Diffraction. (n.d.). Single Crystal X-Ray Diffraction Data Collection Details. Retrieved from [Link]

  • IUCrData. (n.d.). Submission instructions (Data Reports). Retrieved from [Link]

  • Dauter, Z., & Jaskolski, M. (2010). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 277(1), 10-24. Available at: [Link]

  • Brunger, A. T. (2007). Version 1.2 of the Crystallography and NMR system. Nature Protocols, 2(11), 2728–2733. (Note: While this reference pertains to macromolecular refinement, the principles are broadly applicable and CNS is a landmark program in the field). A more general reference for small molecule refinement principles can be found in standard crystallography textbooks.
  • CCDC. (2025, January 31). Live from the Lab: How to Solve a Crystal Structure [Video]. YouTube. Retrieved from [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Nowick, J. S., et al. (2015, November 18). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Retrieved from [Link]

  • Chen, G., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 637–643.
  • PubChem. (n.d.). 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. Retrieved from [Link]

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. RSC Medicinal Chemistry, 12(10), 1735-1746. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Executive Summary The compound 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190319-15-3) is a highly versatile, di-halogenated heterocyclic building block utilized extensively in modern medicinal chemistry[1]. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190319-15-3) is a highly versatile, di-halogenated heterocyclic building block utilized extensively in modern medicinal chemistry[1]. As a functionalized 4-azaindole, it serves as a critical bioisostere for indoles and purines, offering unique hydrogen-bonding capabilities that are highly prized in the design of kinase inhibitors[2]. This technical whitepaper details its physicochemical properties, the electronic rationale behind its orthogonal reactivity, and provides a field-validated protocol for its regioselective functionalization.

Structural and Physicochemical Properties

The 4-azaindole core consists of a pyrrole ring fused to a pyridine ring, with the pyridine nitrogen located at position 4[3]. The presence of a chlorine atom at C3 (pyrrole ring) and a bromine atom at C7 (pyridine ring) significantly alters the electron density of the scaffold, increasing its lipophilicity while lowering the pKa of the pyrrole N-H bond compared to the unsubstituted parent compound.

The quantitative physicochemical data for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is summarized in Table 1 below[1],[4].

Table 1: Physicochemical Data of 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

PropertyValue
Chemical Name 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
CAS Registry Number 1190319-15-3
Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
Core Scaffold 4-Azaindole (1H-pyrrolo[3,2-b]pyridine)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and Methanol

Electronic Structure and Orthogonal Reactivity

The strategic placement of the halogens in 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine allows for highly predictable, orthogonal cross-coupling reactions. The causality behind this regioselectivity lies in the inherent electronic disparity between the two fused rings:

  • C7-Bromine (Pyridine Ring): The pyridine ring is highly electron-deficient due to the electronegative N4 atom. This electron deficiency weakens the C7-Br bond, making it highly susceptible to rapid oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • C3-Chlorine (Pyrrole Ring): Conversely, the pyrrole ring is electron-rich. The C3-Cl bond is therefore significantly stronger and relatively inert under standard Suzuki-Miyaura or Buchwald-Hartwig conditions.

This electronic dichotomy allows chemists to selectively functionalize the C7 position first, leaving the C3-Cl bond intact for subsequent, harsher derivatization.

OrthogonalReactivity SM 7-Br-3-Cl-4-Azaindole (Starting Material) Pd_Cat Pd(0) Catalyst + Aryl Boronic Acid SM->Pd_Cat C7_Prod C7-Aryl-3-Cl Intermediate Pd_Cat->C7_Prod Fast Oxidative Addition at C7-Br C3_Func Buchwald-Hartwig or Harsher Suzuki C7_Prod->C3_Func Final C3,C7-Disubstituted Target C3_Func->Final Slower Reaction at C3-Cl

Fig 1. Orthogonal cross-coupling strategy exploiting differential reactivity of C7-Br and C3-Cl.

Experimental Protocol: Regioselective C7-Functionalization

To leverage the orthogonal reactivity described above, the following self-validating protocol outlines a regioselective Suzuki-Miyaura cross-coupling at the C7 position.

Objective: Selective arylation at C7 while preserving the C3-Cl bond. Reagents: 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.5 equiv), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation & Degassing: Charge an oven-dried Schlenk flask with the azaindole starting material, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the catalytically active Pd(0) species into inactive Pd(II) complexes, which would otherwise lead to homocoupling of the boronic acid and reaction failure.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon.

    • Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a cis-geometry at the metal center, accelerating the reductive elimination step. Furthermore, its steric bulk prevents unwanted oxidative addition into the stronger, more sterically hindered C3-Cl bond.

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours. Monitor the reaction progress via LC-MS.

    • Causality: At 80 °C, the thermal energy is sufficient to overcome the activation barrier for C7-Br oxidative addition, but insufficient to break the C3-Cl bond, ensuring >95% regioselectivity.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure C7-arylated intermediate.

Application in Kinase Inhibitor Design

The 4-azaindole scaffold is a privileged structure in pharmacology due to its structural resemblance to the adenine ring of ATP[2]. The N1-H (hydrogen bond donor) and N4 (hydrogen bond acceptor) perfectly align to form a bidentate interaction with the hinge region of various kinase ATP-binding pockets[3].

Specifically, derivatives of 1H-pyrrolo[3,2-b]pyridine have been patented as highly potent inhibitors of Casein Kinase Iε (CKIε)[5]. CKIε is a critical regulatory enzyme implicated in circadian rhythm maintenance, sleep disorders, and mood regulation. By utilizing 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine as a starting material, medicinal chemists can rapidly synthesize libraries of CKIε inhibitors. The C7 position is typically functionalized to project into the solvent-exposed region to tune pharmacokinetics, while the C3 position is modified to interact with the gatekeeper residue, enhancing target selectivity.

DrugDiscovery Target Target Identification Casein Kinase Iε Scaffold Scaffold Selection 4-Azaindole Core Target->Scaffold ATP Mimetic SAR SAR Exploration C7/C3 Derivatization Scaffold->SAR Library Synthesis Lead Lead Optimization ADME/Tox Profiling SAR->Lead in vitro screening Candidate Preclinical Candidate Selection Lead->Candidate in vivo efficacy

Fig 2. Drug discovery workflow utilizing the 4-azaindole scaffold for kinase inhibitor development.

References

  • Cannabis Database. "Pyrrolopyridine (4-Azaindole) Compound Card." CannabisDB.[Link]

  • Hojnik, C. "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Master Thesis, Graz University of Technology.[Link]

  • US Patent TW200530234A. "Substituted 1H-pyrrolo[3,2-b, 3,2-c, and 2,3-c]pyridine-2-carboxamides and related analogs as inhibitors of casein kinase Iε.

Sources

Exploratory

Theoretical Considerations: The Influence of Halogenation on the Pyrrolo[3,2-b]pyridine Core

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine This guide provides a comprehensive framework for the characterization of the electronic properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

This guide provides a comprehensive framework for the characterization of the electronic properties of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound with potential applications in drug discovery and materials science. While direct experimental data for this specific molecule is not extensively available in public literature[1][2], this document outlines the established theoretical principles and practical methodologies for determining its key electronic parameters, with a focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the associated energy gap.

The pyrrolo[3,2-b]pyridine scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antiproliferative effects against melanoma[3][4]. The introduction of halogen substituents, such as bromine and chlorine, is a common strategy in drug design to modulate the electronic and pharmacokinetic properties of a lead compound. Understanding the impact of these substitutions on the molecule's electronic structure is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

The electronic properties of the 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine molecule are governed by the interplay between the aromatic pyrrolopyridine core and the electronic effects of the halogen substituents. The pyrrole and pyridine rings fused together create a π-conjugated system. The nitrogen atom in the pyrrole ring contributes a lone pair to the aromatic system, making it electron-rich, while the pyridine ring is generally considered electron-deficient due to the electronegativity of its nitrogen atom.

The introduction of bromine at the 7-position and chlorine at the 3-position is expected to significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect tends to lower the energy of both the HOMO and LUMO levels, which can enhance the molecule's stability and affect its redox properties. The extent of this influence can be precisely quantified through the experimental and computational methods detailed below.

Methodologies for Determining Electronic Properties

A dual approach combining experimental electrochemistry and spectroscopy with computational quantum chemistry provides the most comprehensive understanding of a molecule's electronic landscape.

Experimental Approaches

2.1.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a compound and to experimentally estimate the HOMO and LUMO energy levels. The experiment involves scanning the potential of an electrode and measuring the resulting current.

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation:

    • Prepare a 1 mM solution of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu4NPF6).

    • Prepare a reference solution of ferrocene (Fc/Fc+) under the same conditions for internal calibration.

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode (SCE)[5][6].

  • Deoxygenation:

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Record a background scan of the solvent and electrolyte solution.

    • Perform a cyclic voltammogram of the ferrocene solution to determine the potential of the Fc/Fc+ redox couple.

    • Clean the electrodes and run the CV experiment for the 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine solution. Scan over a potential range that covers both the oxidation and reduction events of the compound.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing the ferrocene standard[7]:

      • E_HOMO (eV) = -[E_ox - E_1/2(Fc/Fc+)] - 4.8

      • E_LUMO (eV) = -[E_red - E_1/2(Fc/Fc+)] - 4.8

    • The electrochemical HOMO-LUMO gap is then calculated as: ΔE_electrochem = E_LUMO - E_HOMO.

Causality Behind Experimental Choices:

  • An aprotic solvent is chosen to prevent protonation of the molecule, which would alter its electronic properties.

  • The supporting electrolyte is necessary to ensure conductivity of the solution.

  • Ferrocene is a widely accepted internal standard in non-aqueous electrochemistry due to its stable and reversible redox behavior.

2.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λ_max) corresponding to the lowest energy electronic transition can be used to determine the optical HOMO-LUMO gap.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation:

    • Prepare a dilute solution (typically 10^-5 to 10^-6 M) of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in a UV-transparent solvent (e.g., dichloromethane or methanol)[8].

  • Data Acquisition:

    • Record the absorption spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer.

    • Record a baseline spectrum of the pure solvent in the same cuvette.

  • Data Analysis:

    • Identify the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.

    • The optical HOMO-LUMO gap can be calculated using the Planck-Einstein relation:

      • ΔE_optical (eV) = 1240 / λ_onset (nm)

G

Computational Approaches

Density Functional Theory (DFT) is a powerful computational method for modeling the electronic structure of molecules. It provides a theoretical framework to calculate the HOMO and LUMO energies and visualize the frontier molecular orbitals.

Computational Workflow using DFT:

  • Structure Optimization:

    • The 3D structure of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine is first optimized to find its lowest energy conformation. A commonly used functional for this purpose is B3LYP, paired with a suitable basis set such as 6-31+G(d,p)[9][10].

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbital energies. For more accurate HOMO-LUMO gap predictions, range-separated hybrid functionals like ωB97XD can be employed[11].

  • Data Extraction and Visualization:

    • The energies of the HOMO and LUMO are extracted from the output file.

    • The HOMO-LUMO gap is the difference between these two energies: ΔE_DFT = E_LUMO - E_HOMO.

    • The electron density distributions of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance, respectively.

G

Data Interpretation and Expected Results

The combination of experimental and computational data provides a robust characterization of the electronic properties of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. The results can be summarized in a table for clear comparison.

ParameterMethodExpected Value/ObservationSignificance
E_HOMO Cyclic VoltammetryNegative value (e.g., -5.5 to -6.5 eV)Indicates the energy required to remove an electron (ionization potential). A lower value suggests easier oxidation.
E_LUMO Cyclic VoltammetryNegative value (e.g., -2.0 to -3.0 eV)Indicates the energy released when an electron is added (electron affinity). A more negative value suggests easier reduction.
ΔE_electrochem Cyclic VoltammetryPositive value (e.g., 3.0 to 4.0 eV)The electrochemical energy gap, related to the molecule's kinetic stability.
ΔE_optical UV-Vis SpectroscopyPositive value, typically slightly larger than the electrochemical gap.The energy of the lowest-energy electronic transition.
ΔE_DFT DFT CalculationPositive value, should correlate with experimental gaps.Theoretical prediction of the HOMO-LUMO gap, useful for validating experimental results and for further computational studies.

A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. The electron-withdrawing nature of the bromine and chlorine atoms is expected to result in a relatively large HOMO-LUMO gap for this molecule compared to the unsubstituted pyrrolo[3,2-b]pyridine.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the electronic properties and HOMO-LUMO gap of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. By employing a synergistic approach that combines cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory calculations, researchers and drug development professionals can gain critical insights into the molecule's stability, reactivity, and potential for use in various applications. The methodologies outlined herein are robust, well-established, and provide a self-validating system for the thorough characterization of novel heterocyclic compounds.

References

  • Going beyond the borders: pyrrolo[3,2- b ]pyrroles with deep red emission. Chemical Science (RSC Publishing).
  • 3-bromo-7-chloro-1h-pyrrolo[3,2-b]pyridine. PubChemLite.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals.
  • The HOMO, LUMO energies and band gap of compounds 1-7. ResearchGate.
  • Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. ResearchGate.
  • 1H-Pyrrolo[3,2-b]pyridine, 7-bromo-3-chloro-. CymitQuimica.
  • Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega.
  • A Dinitrophenyl-Substituted Pyrrolo[2,3- B]Pyridine Schiff Base: Synthesis, Spectroscopy, And DFT Study. IJCRT.org.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi RCS.
  • Theoretical studies on the electronic properties of pyrrolo[3,2-b]pyridine derivatives. Journal of Molecular Modeling.
  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega.
  • Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. PMC.
  • The UV-Vis absorption spectra of III in different solvents. ResearchGate.
  • Density functional theory (DFT) calculations on electronic properties.... ResearchGate.
  • Supporting Information. The Ivan Huc Group.
  • 3-Bromo-7-chloro-1h-pyrrolo[3,2-b]pyridine. FujiFilm Wako.
  • 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich.
  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC.
  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.
  • The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries. MDPI.
  • Cyclic Voltammetry of [Ru(bpy)3]. UMass Boston.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT.
  • Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Biomedical Journal of Scientific & Technical Research.
  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. International Journal of Advanced Research.

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine

Abstract This technical guide provides a comprehensive overview of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document elucidat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document elucidates the compound's chemical identity, including its CAS Registry Number, and addresses the common isomer nomenclature. A plausible synthetic route is detailed, drawing from established methodologies for related pyrrolopyridine systems. The guide further explores the molecule's unique reactivity, particularly the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions, and provides foundational protocols for its functionalization. Spectroscopic characterization, potential applications in medicinal chemistry, and essential safety and handling procedures are also discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile scaffold.

Introduction and Chemical Identity

3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine is a dihalogenated derivative of the 6-azaindole scaffold. This heterocyclic motif is of significant interest in medicinal chemistry due to its structural resemblance to endogenous purines, rendering it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. The strategic placement of two distinct halogen atoms—a bromine at the 3-position and a chlorine at the 7-position—provides orthogonal synthetic handles for the sequential introduction of diverse functionalities, making it a valuable intermediate for the construction of complex molecular architectures.

It is important to note a potential point of confusion in nomenclature. While the topic of this guide is 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine as requested, the preponderance of available chemical literature and supplier information points to the isomer 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine . This guide will focus on the latter, more extensively documented compound.

CAS Registry Number and Molecular Properties

A precise CAS Registry Number is crucial for the unambiguous identification of a chemical substance. The properties of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine are summarized in the table below.

PropertyValueSource(s)
CAS Registry Number 1190318-41-2[1]
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [1]
IUPAC Name 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine
Synonyms 3-bromo-7-chloro-6-azaindole
Appearance Typically an off-white to light-yellow solid

Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core

A potential synthetic approach could start from a suitably substituted pyridine precursor, followed by the construction of the pyrrole ring, and subsequent halogenation steps. The chlorination of the pyridine ring can be achieved through the treatment of the corresponding N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). The bromination of the pyrrole ring can then be performed using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

G cluster_0 Plausible Synthetic Pathway 2,6-dichloropyridine 2,6-dichloropyridine 2-chloro-6-aminopyridine 2-chloro-6-aminopyridine 2,6-dichloropyridine->2-chloro-6-aminopyridine Amination Pyrrolo[3,2-b]pyridine_intermediate Pyrrolo[3,2-b]pyridine_intermediate 2-chloro-6-aminopyridine->Pyrrolo[3,2-b]pyridine_intermediate Pyrrole ring formation 7-chloro-1H-pyrrolo[3,2-b]pyridine 7-chloro-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine_intermediate->7-chloro-1H-pyrrolo[3,2-b]pyridine De-protection/Modification 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine 7-chloro-1H-pyrrolo[3,2-b]pyridine->3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine Electrophilic Bromination (e.g., NBS)

Caption: A plausible synthetic workflow for 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the 3-position while leaving the 7-position available for subsequent transformations.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, the 3-position of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine can be selectively coupled with a variety of boronic acids or their esters, leaving the 7-chloro substituent intact.

Exemplary Protocol for Selective Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more active pre-catalyst system (2-5 mol%).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution.

  • Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

G cluster_0 Suzuki-Miyaura Coupling at C3 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine Oxidative_Addition Oxidative_Addition 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine->Oxidative_Addition Pd(0) catalyst Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-B(OH)2, Base Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine Catalyst regeneration 3-aryl-7-chloro-1H-pyrrolo[3,2-b]pyridine 3-aryl-7-chloro-1H-pyrrolo[3,2-b]pyridine Reductive_Elimination->3-aryl-7-chloro-1H-pyrrolo[3,2-b]pyridine Product

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the 3-position of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine.

Exemplary Protocol for Selective Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv.).

  • Catalyst System: Add a palladium pre-catalyst and a suitable phosphine ligand (e.g., XPhos, RuPhos) (1-5 mol%).

  • Solvent: Add an anhydrous, aprotic solvent like toluene or tetrahydrofuran (THF).

  • Reaction Execution: Heat the mixture, typically between 80 and 110 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, and purify by chromatography.

Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine is not widely published. However, predicted data can provide valuable insights for its characterization.

Spectroscopic Data (Predicted)
¹H NMR Aromatic protons are expected in the range of 7.0-9.0 ppm. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a higher chemical shift.
¹³C NMR Distinct signals for each of the seven carbon atoms in the heterocyclic core are anticipated. The carbons bearing the halogen atoms will be significantly influenced by their electronegativity.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The monoisotopic mass is 229.92464 Da.
Infrared (IR) Spectroscopy Characteristic peaks would include N-H stretching vibrations (around 3100-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C and C=N stretching in the fingerprint region (1400-1600 cm⁻¹).

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, of which 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine is a derivative, is a key structural motif in many biologically active compounds, particularly in the development of kinase inhibitors. The pyrrolopyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The ability to selectively functionalize the 3- and 7-positions of the title compound allows for the exploration of different pockets within the kinase active site, enabling the optimization of potency and selectivity.

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of various kinases, including but not limited to:

  • Focal Adhesion Kinase (FAK)

  • Glycogen Synthase Kinase 3β (GSK-3β)

  • Cell Division Cycle 7 (Cdc7) Kinase

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its key attribute is the differential reactivity of its two halogen atoms, which allows for selective and sequential functionalization. This property, combined with the biological relevance of the pyrrolopyridine core, makes it an attractive starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. While a detailed, publicly available synthesis protocol is elusive, established synthetic methodologies for related heterocycles provide a clear path to its preparation. This guide has provided a comprehensive overview of its properties, reactivity, and potential applications, serving as a valuable resource for researchers in the field.

References

  • PubChem. (n.d.). 3-bromo-7-chloro-1h-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-7-chloro-1h-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

Sources

Exploratory

Mechanism of Azaindole Core Formation in 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine: A Strategic Synthetic Guide

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. Frequently deployed as a bioisostere for indole, it improves aqueous solubility, modulates physicochemical prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. Frequently deployed as a bioisostere for indole, it improves aqueous solubility, modulates physicochemical properties, and introduces novel hydrogen-bonding vectors. However, the synthesis of highly functionalized derivatives like 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine presents distinct strategic challenges. The electron-deficient nature of the pyridine ring often renders classical indole syntheses (e.g., Fischer, Madelung) ineffective or low-yielding [1].

This whitepaper deconstructs the mechanistic logic, regiocontrol, and experimental execution required to synthesize this complex core, utilizing a highly directed Bartoli cyclization followed by late-stage electrophilic functionalization.

Retrosynthetic Logic and Regiocontrol

To access 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, a convergent two-stage approach is optimal. The strategy hinges on the construction of the 4-azaindole core prior to the introduction of the C3-chlorine atom.

  • Core Formation (Bartoli Indole Synthesis): The 4-azaindole core is constructed using 4-bromo-3-nitropyridine and vinylmagnesium bromide [2]. The bromine atom at the C4 position of the pyridine ring is the linchpin of this strategy. It serves a dual purpose: it acts as a steric blocking group to direct the cyclization exclusively to the C2 position, and it provides a versatile synthetic handle (at C7 of the resulting azaindole) for downstream cross-coupling [3].

  • Late-Stage Functionalization: Regioselective electrophilic chlorination at the C3 position of the newly formed pyrrole ring using N-Chlorosuccinimide (NCS) [4].

Retrosynthesis Target 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (Target Molecule) Intermediate 7-Bromo-1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) Target->Intermediate Retrosynthetic Step 1 Starting 4-Bromo-3-nitropyridine (Starting Material) Intermediate->Starting Retrosynthetic Step 2 Reagent1 Vinylmagnesium Bromide (Bartoli Cyclization) Reagent1->Intermediate Reagent2 N-Chlorosuccinimide (NCS) (Electrophilic Chlorination) Reagent2->Target

Caption: Retrosynthetic workflow and logic for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Mechanism of the Directed Bartoli Cyclization

The Bartoli synthesis is a powerful tool for azaindole formation, but it requires precise stoichiometric control. Exactly three equivalents of vinyl Grignard reagent are required to drive the reaction through its complex cascade [2].

The Causality of Equivalents
  • Equivalent 1: Nucleophilic addition to the nitro group of 4-bromo-3-nitropyridine generates a highly reactive nitroso intermediate and a magnesium enolate byproduct.

  • Equivalent 2: A second vinyl Grignard attacks the nitroso species, forming an N-vinyl-N-arylhydroxylamine derivative.

  • The [3,3]-Sigmatropic Rearrangement: This is the critical bond-forming step. The intermediate undergoes a spontaneous [3,3]-sigmatropic rearrangement. Because the C4 position of the pyridine is blocked by the bulky bromine atom, the rearrangement is sterically forced to occur at the unsubstituted C2 position. This absolute regiocontrol dictates the formation of the [3,2-b] fused system.

  • Equivalent 3: Following re-aromatization and intramolecular cyclization (eliminating a magnesium oxide species) to form the pyrrole ring, the third equivalent of Grignard acts as a base. It deprotonates the newly formed pyrrole nitrogen, yielding the stable magnesium salt of 7-bromo-1H-pyrrolo[3,2-b]pyridine, which prevents further unwanted side reactions until the aqueous quench.

BartoliMechanism SM 4-Bromo-3-nitropyridine Nitroso Nitroso Intermediate (+ Mg-enolate) SM->Nitroso + 1 eq Vinyl-MgBr Hydroxylamine N-Vinyl-N-arylhydroxylamine Nitroso->Hydroxylamine + 1 eq Vinyl-MgBr Sigmatropic [3,3]-Sigmatropic Rearrangement (Directed to C2) Hydroxylamine->Sigmatropic Heat / Spontaneous Cyclization Re-aromatization & Intramolecular Cyclization Sigmatropic->Cyclization C2-C-C bond formation Product 7-Bromo-1H-pyrrolo[3,2-b]pyridine Cyclization->Product + 1 eq Vinyl-MgBr (Deprotonation)

Caption: Mechanistic pathway of the highly directed Bartoli cyclization.

Late-Stage Functionalization: C3-Chlorination

Once the 7-bromo-1H-pyrrolo[3,2-b]pyridine core is isolated, the final step is the introduction of the chlorine atom. The pyrrole ring of the 4-azaindole is significantly more electron-rich than the fused pyridine ring. Electrophilic aromatic substitution (EAS) occurs preferentially at the C3 position due to the stabilization of the Wheland intermediate by the adjacent pyrrole nitrogen. Treatment with NCS in a polar aprotic solvent (e.g., DMF) at low temperatures ensures high regioselectivity and prevents over-chlorination or halogen exchange [4].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for this two-step sequence.

StepTransformationReagents & ConditionsTemperatureTypical YieldKey Impurities to Monitor
1 Core Formation (Bartoli)4-Bromo-3-nitropyridine (1.0 eq), Vinyl-MgBr (3.5 eq), Anhydrous THF-78 °C to -20 °C35 - 45%Unreacted SM, Polymeric byproducts
2 C3-Chlorination7-Bromo-4-azaindole (1.0 eq), NCS (1.05 eq), Anhydrous DMF0 °C to RT75 - 85%C2,C3-dichloro byproduct

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols incorporate in-process controls (IPCs) and strict environmental parameters.

Protocol 1: Synthesis of 7-Bromo-1H-pyrrolo[3,2-b]pyridine (Core Formation)

Note: Vinyl Grignard additions to nitropyridines are highly exothermic. Strict temperature control is non-negotiable to prevent polymerization of the Grignard reagent.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and an internal temperature probe.

  • Dissolution: Dissolve 4-bromo-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration) under a nitrogen atmosphere [5].

  • Cooling: Submerge the flask in a dry ice/acetone bath. Wait until the internal temperature stabilizes at ≤ -75 °C.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.5 eq) dropwise via a syringe pump. Causality Check: Adjust the addition rate to ensure the internal temperature never exceeds -70 °C.

  • Reaction Progression: Once addition is complete, maintain the reaction at -78 °C for 1 hour, then transfer to a -20 °C cryo-bath for 6-8 hours.

  • IPC (In-Process Control): Quench a 50 µL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via LC-MS. The target mass [M+H]+ for 7-bromo-4-azaindole is 197.0 / 199.0 m/z.

  • Quench & Workup: Slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous NH₄Cl solution (do not use HCl, as it will protonate the azaindole and drag it into the aqueous phase). Extract with EtOAc (3x).

  • Purification: Dry the combined organics over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the product as a pale yellow solid.

Protocol 2: Synthesis of 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (Chlorination)
  • Setup: In a clean, dry round-bottom flask, dissolve 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) portionwise over 15 minutes. Causality Check: Using exactly 1.05 equivalents prevents the formation of the C2,C3-dichloro impurity.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • IPC: Monitor by TLC (UV detection). The chlorinated product will elute slightly faster than the starting material on silica (Hexanes/EtOAc).

  • Workup: Quench the reaction by pouring it into ice water (5x the volume of DMF). The product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum. If it does not precipitate, extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

References

  • Popowycz, F., et al. "Synthesis of 4- and 6-Azaindoles via the Fischer Reaction." Organic Letters, 2009. Available at: [Link]

  • Pfizer Inc. "Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure." Journal of Medicinal Chemistry, 2013. Available at:[Link]

  • National Institutes of Health (NIH). "Copper-Mediated Synthesis of Drug-like Bicyclopentanes." PMC, 2019. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Application Note: Advanced Synthesis Protocol for the 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Scaffold Executive Summary & Strategic Rationale The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for the 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Scaffold

Executive Summary & Strategic Rationale

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized as a bioisostere for indoles to improve aqueous solubility and modulate metabolic stability [1]. The strategic di-halogenation of this core—specifically yielding 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190319-15-3)—provides an exceptionally versatile building block [2].

The causality behind this specific substitution pattern lies in orthogonal reactivity: the C7-bromide is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its position on the electron-deficient pyridine ring, while the C3-chloride serves either as a metabolic blocking group or as a site for subsequent, more forcing functionalizations [1]. Direct halogenation of the pyridine ring in azaindoles is energetically unfavorable; therefore, this protocol utilizes an N-oxide activation strategy to direct the bromination specifically to the C7 position, followed by selective electrophilic aromatic substitution (EAS) at the electron-rich C3 position.

Mechanistic Workflow & Pathway Visualization

The synthesis is achieved through a self-validating three-step sequence. First, the basic pyridine nitrogen is oxidized. This N-oxide intermediate activates the adjacent C7 position for nucleophilic attack. Deoxidative bromination using POBr₃ then installs the bromide. Finally, the highly nucleophilic C3 position of the pyrrole ring is selectively chlorinated using N-Chlorosuccinimide (NCS).

Fig 1: Three-step synthesis of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine via N-oxide intermediate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine 4-oxide

Mechanistic Insight: The pyridine nitrogen (N4) is significantly more basic and nucleophilic than the pyrrole nitrogen (N1), which has its lone pair delocalized into the aromatic π -system. mCPBA selectively transfers an electrophilic oxygen to N4 [1].

Quantitative Data:

Reagent MW ( g/mol ) Equivalents Amount Role
1H-pyrrolo[3,2-b]pyridine 118.14 1.0 1.18 g (10 mmol) Starting Material
mCPBA (85% active) 172.57 2.0 4.06 g (20 mmol) Oxidant

| 1,2-Dimethoxyethane (DME) | 90.12 | - | 25 mL | Solvent |

Procedure:

  • Charge a flame-dried 100 mL round-bottom flask with 1H-pyrrolo[3,2-b]pyridine (1.18 g, 10 mmol) and anhydrous DME (25 mL) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add mCPBA (4.06 g, 20 mmol) portion-wise over 15 minutes to control the exothermic peroxy-acid reaction.

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Validation: TLC (DCM:MeOH 9:1) should indicate complete consumption of the starting material (Rf ~0.5) and the appearance of a highly polar baseline spot (N-oxide).

  • Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether (3 x 20 mL) to remove 3-chlorobenzoic acid byproducts. Filter and dry the solid in vacuo to afford the N-oxide intermediate[1].

Step 2: Synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine

Mechanistic Insight: Phosphorus oxybromide (POBr₃) acts as both an activating agent and a halide source. The N-oxide oxygen attacks the electrophilic phosphorus, converting it into a superior leaving group. The bromide ion then attacks the C7 position (adjacent to the bridgehead) via an addition-elimination mechanism, restoring aromaticity and ejecting the phosphate species.

Quantitative Data:

Reagent MW ( g/mol ) Equivalents Amount Role
1H-pyrrolo[3,2-b]pyridine 4-oxide 134.14 1.0 1.34 g (10 mmol) Intermediate 1
Phosphorus oxybromide (POBr₃) 286.67 2.5 7.17 g (25 mmol) Brominating Agent

| 1,2-Dichloroethane (DCE) | 98.96 | - | 30 mL | Solvent |

Procedure:

  • Suspend the N-oxide intermediate (1.34 g, 10 mmol) in anhydrous DCE (30 mL) in a two-neck flask equipped with a reflux condenser.

  • Carefully add POBr₃ (7.17 g, 25 mmol) in one portion. The mixture may briefly exotherm.

  • Heat the reaction mixture to reflux (85 °C) for 6 hours.

  • Cool the reaction to 0 °C and carefully quench by the dropwise addition of ice water (20 mL), followed by neutralization with saturated aqueous NaHCO₃ until pH 7-8 is reached.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Hexanes:EtOAc 7:3) to isolate 7-bromo-1H-pyrrolo[3,2-b]pyridine.

Step 3: Synthesis of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Mechanistic Insight: The pyrrole ring is highly electron-rich, particularly at the C3 position, due to the enamine-like resonance contribution from the N1 lone pair. N-Chlorosuccinimide (NCS) provides a mild source of electrophilic chlorine (Cl⁺) that selectively attacks C3 without requiring Lewis acid catalysis [2].

Quantitative Data:

Reagent MW ( g/mol ) Equivalents Amount Role
7-bromo-1H-pyrrolo[3,2-b]pyridine 197.03 1.0 0.98 g (5.0 mmol) Intermediate 2
N-Chlorosuccinimide (NCS) 133.53 1.05 0.70 g (5.25 mmol) Chlorinating Agent

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL | Solvent |

Procedure:

  • Dissolve 7-bromo-1H-pyrrolo[3,2-b]pyridine (0.98 g, 5.0 mmol) in anhydrous DMF (15 mL) at room temperature.

  • Add NCS (0.70 g, 5.25 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 2 hours. Validation: LC-MS should show a mass shift from [M+H]⁺ 197/199 to [M+H]⁺ 231/233/235, displaying the characteristic isotopic pattern for one bromine and one chlorine atom.

  • Pour the reaction mixture into ice-cold distilled water (50 mL).

  • Collect the resulting precipitate via vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum to yield the final product, 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine [2].

References

  • Source: Osaka University (osaka-u.ac.jp)
  • Source: AiFChem (aifchem.com)
  • Source: Benchchem (benchchem.com)
Application

Application Note: 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine as a Privileged Building Block for Kinase Inhibitor Discovery

Executive Summary & Scientific Rationale The 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) scaffold represents a highly versatile, privileged pharmacophore in modern targeted oncology and anti-inflammatory dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) scaffold represents a highly versatile, privileged pharmacophore in modern targeted oncology and anti-inflammatory drug discovery 1. Unlike the more frequently utilized 7-azaindole, the 4-azaindole core presents a unique spatial arrangement of its hydrogen-bond donor (N1-H) and acceptor (N4) sites. This distinct geometry enables differentiated binding modes within the ATP-binding pocket of critical kinases such as p38 MAPK and TGFβRI 2.

The specific building block 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190319-15-3) 3 is engineered to maximize both metabolic stability and synthetic tractability for library generation.

Causality Behind the Substitution Pattern:

  • The 3-Chloro Advantage: Unsubstituted azaindoles are highly susceptible to CYP450-mediated oxidative metabolism at the electron-rich C3 position. The incorporation of a chlorine atom effectively blocks this metabolic liability. Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the N1 proton, enhancing its hydrogen-bond donor strength to the kinase hinge region. Sterically, the chlorine atom provides excellent shape complementarity for small, hydrophobic sub-pockets adjacent to the gatekeeper residue.

  • The 7-Bromo Advantage: In the kinase active site, the C7 position is typically directed toward the solvent-exposed channel or the ribose pocket. The bromine atom serves as an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions. Because the pyridine ring is electron-deficient, the C7-Br bond is highly activated toward oxidative addition by Pd(0) species, allowing for efficient late-stage diversification without disturbing the core hinge-binding mechanics.

Structural Binding Mechanics

Understanding the binding mechanics is critical for rational library design. The 4-azaindole core typically anchors to the kinase hinge region. The N1-H donates a hydrogen bond to the backbone carbonyl of the hinge, while the N4 nitrogen can interact with the conserved catalytic lysine or participate in a water-mediated hydrogen bond network 4.

BindingMode Core 4-Azaindole Core N1 N1-H (Pyrrole) Core->N1 N4 N4 (Pyridine) Core->N4 C3 C3-Chloro Core->C3 C7 C7-Substituent (via Bromo handle) Core->C7 Hinge Hinge Region (Backbone C=O / NH) N1->Hinge H-Bond Donor Lysine Conserved Lysine N4->Lysine H-Bond Acceptor (or Water Network) Hydrophobic Hydrophobic Pocket (Gatekeeper) C3->Hydrophobic Shape Complementarity & Metabolic Block Solvent Solvent Channel / Ribose Pocket C7->Solvent Vector for Affinity/Selectivity

Structural rationale for 7-bromo-3-chloro-4-azaindole interactions in the kinase pocket.

Quantitative Physicochemical Profiling

Table 1 summarizes the theoretical physicochemical advantages of the 7-bromo-3-chloro substitution pattern compared to the unsubstituted 4-azaindole core, highlighting its suitability for lead optimization.

Table 1: Comparative Physicochemical Impact of Core Substitutions

Property1H-Pyrrolo[3,2-b]pyridine (Unsubstituted)7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridinePharmacological Implication
Metabolic Stability (C3) Low (Prone to rapid oxidation)High (Halogen-blocked)Improved half-life and reduced reactive metabolite formation.
N1-H H-Bond Donor Strength ModerateHigh (Inductive effect of Cl/Br)Stronger affinity for the kinase hinge backbone C=O.
Lipophilicity (LogP) ~1.1~2.8Enhanced membrane permeability and hydrophobic pocket filling.
Synthetic Diversification Requires multi-step pre-functionalizationDirect late-stage cross-coupling at C7Accelerated Structure-Activity Relationship (SAR) exploration.

Experimental Protocols for Late-Stage Diversification

To fully leverage this building block, researchers must employ robust, self-validating synthetic protocols. The following methodologies describe the functionalization of the C7 position to generate diverse inhibitor libraries.

Workflow Start 7-Bromo-3-chloro-4-azaindole Protect N1-Protection (Optional) (Boc, SEM, or Ts) Start->Protect Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Protect->Suzuki Pathway A Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, Amine, Ligand) Protect->Buchwald Pathway B C7Aryl C7-Aryl/Heteroaryl Derivatives Suzuki->C7Aryl C7Amino C7-Amino Derivatives Buchwald->C7Amino Deprotect Global Deprotection (TFA or TBAF) C7Aryl->Deprotect C7Amino->Deprotect Screening In Vitro Kinase Screening (IC50 Determination) Deprotect->Screening

Synthetic workflow for late-stage C7-diversification of the 4-azaindole scaffold.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C7-Aryl/Heteroaryl Formation)

Objective: Introduce aryl or heteroaryl groups at the C7 position to probe the solvent channel. Self-Validation Checkpoint: Reaction progress must be monitored by LC-MS. The disappearance of the isotopic bromine pattern (M / M+2 peaks of equal intensity) and the appearance of the coupled product mass validates successful oxidative addition and transmetalation.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk tube, add 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, e.g., 0.5 mmol), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv).

  • Solvent System : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: Degassing (sparging with N₂ for 15 mins) is critical to prevent the oxidation of the Pd(0) active catalyst and to suppress the formation of homocoupled boronic acid byproducts.

  • Reaction : Seal the tube and heat to 90°C for 4–6 hours.

  • Monitoring : Sample 10 µL of the mixture, dilute with acetonitrile, and analyze via LC-MS. Ensure >95% conversion of the starting material.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the C7-functionalized derivative.

Protocol B: Buchwald-Hartwig Amination (C7-Amino Formation)

Objective: Introduce aliphatic or aromatic amines at the C7 position to establish hydrogen-bonding interactions in the ribose pocket. Note: N1-protection (e.g., with a SEM or Boc group) is highly recommended prior to this step to prevent competing N-arylation at the pyrrole nitrogen.

Step-by-Step Methodology:

  • Preparation : To a dry vial under argon, add N1-protected 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos or BrettPhos ligand (0.04 equiv).

  • Base Addition : Add sodium tert-butoxide (NaOtBu, 2.0 equiv). Causality: A strong base is required to deprotonate the amine upon coordination to the palladium center, facilitating the final reductive elimination step.

  • Solvent : Add anhydrous, degassed Toluene (0.1 M).

  • Reaction : Heat the mixture at 100°C for 8–12 hours.

  • Monitoring : Monitor via TLC and LC-MS. The shift in retention time and the presence of the desired mass peak confirm product formation.

  • Workup & Deprotection : Filter the crude mixture through a pad of Celite. Concentrate and treat the residue with TFA/CH₂Cl₂ (if Boc-protected) or TBAF in THF (if SEM-protected) to remove the N1-protecting group.

  • Purification : Purify the final deprotected compound via preparative reverse-phase HPLC to ensure >95% purity for biological screening.

References

  • Source: National Center for Biotechnology Information (PMC - NIH)
  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: National Center for Biotechnology Information (PMC - NIH)
  • 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Source: AiFChem Catalog & Specifications URL

Sources

Method

Application Note: N-Alkylation and Protection Strategies for 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Introduction and Mechanistic Causality The functionalization of highly substituted 4-azaindole cores, specifically 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine , presents a unique set of synthetic challenges. This scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

The functionalization of highly substituted 4-azaindole cores, specifically 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine , presents a unique set of synthetic challenges. This scaffold is highly valued in drug discovery for its bioisosteric relationship to indole and its ability to act as a kinase hinge-binder . However, successful downstream functionalization (such as Suzuki-Miyaura cross-coupling at the C7 position) strictly requires the prior regioselective N-alkylation or protection of the pyrrole nitrogen (N1).

Designing a robust protocol for this molecule requires navigating two competing forces:

  • Electronic Effects (The 3-Chloro Influence): The 3-chloro substituent exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the N1-H (making deprotonation easier) but simultaneously delocalizes the resulting anionic charge, significantly reducing the nucleophilicity of the N1-anion .

  • Steric Hindrance (The 7-Bromo Shield): The 7-bromo substituent is located at the ortho position relative to the N1 atom. The large van der Waals radius of the bromine atom (~1.85 Å) creates a massive steric shield over the N1 position, severely impeding the approach of bulky electrophiles (e.g., Boc anhydride or SEM chloride) .

Under neutral conditions, the pyridine nitrogen (N4) is the most nucleophilic site, and electrophiles will preferentially attack N4 to form a kinetically favored pyridinium salt. To force the reaction to the sterically hindered N1 position, the system must be driven by thermodynamic control via complete deprotonation of N1 using strong bases in polar aprotic solvents .

G A 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine B Deprotonation (NaH / DMF) Formation of N1-Anion A->B Strong Base (NaH) C Neutral Conditions (No Base) A->C Electrophile Only D N1-Alkylated / Protected Product (Thermodynamic Control) B->D R-X (Overcomes 7-Br Sterics) E N4-Alkylated Pyridinium Salt (Kinetic Control) C->E R-X (Attacks Pyridine N4)

Figure 1: Regioselectivity pathways in the functionalization of 4-azaindole derivatives.

N1-Protection Strategies: Comparative Analysis

Because the 7-bromo position is a prime target for late-stage cross-coupling, the N1 position must be protected with a group that can withstand strong bases, palladium catalysts, and elevated temperatures. Due to the steric clash from the 7-bromo group, standard protection protocols often fail or result in low yields, necessitating optimized conditions.

Table 1: Quantitative Comparison of N1-Protecting Groups for 7-Br-3-Cl-4-Azaindole
Protecting GroupReagents & ConditionsTypical YieldDeprotection StrategyStrategic Pros & Cons
SEM (2-(Trimethylsilyl)ethoxymethyl)NaH (1.5 eq), SEM-Cl (1.2 eq), DMF, 0 °C to RT80–90%TBAF in THF (60 °C) or TFA/DCMPros: Highly stable under Suzuki/Buchwald conditions. Cons: High molecular weight; requires fluoride for removal.
Boc (tert-Butyloxycarbonyl)Boc₂O (2.0 eq), DMAP (0.2 eq), THF, 60 °C50–65%TFA/DCM or 4M HCl in DioxanePros: Easy to remove; volatile byproducts. Cons: Steric bulk of Boc limits yield; prone to cleavage during basic cross-coupling.
Ts (Tosyl)NaH (1.5 eq), TsCl (1.2 eq), DMF, 0 °C70–85%NaOH, MeOH/H₂O, 70 °CPros: Excellent directing group for lithiation. Cons: Electronically deactivates the core; harsh basic deprotection.

Strategic Selection: For 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, SEM protection is the gold standard. Its linear, flexible ether chain allows it to snake past the steric bulk of the 7-bromo group more easily than the rigid, bulky tert-butyl group of Boc₂O.

G SM Unprotected Azaindole Prot N1-SEM Protection (NaH, SEM-Cl) SM->Prot Funct C7-Functionalization (e.g., Suzuki Coupling) Prot->Funct Shielded N1 Deprot SEM Deprotection (TBAF or TFA) Funct->Deprot

Figure 2: Optimal workflow for C7-functionalization utilizing an N1-SEM protection strategy.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure that the causality of the reaction (deprotonation nucleophilic attack) has successfully occurred before proceeding.

Protocol A: Regioselective N1-SEM Protection

Objective: Install a robust SEM protecting group at N1 while avoiding N4 alkylation.

Reagents:

  • 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Procedure:

  • Preparation: Flame-dry a round-bottom flask under argon. Charge the flask with the azaindole substrate and anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH portion-wise. Causality note: Hydrogen gas evolution will be observed. The solution will transition to a deep yellow/orange color, indicating the formation of the indolyl anion. Stir at 0 °C for 30 minutes.

  • Alkylation: Add SEM-Cl dropwise over 10 minutes. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench with water, and extract with EtOAc.

    • TLC (Hexane/EtOAc 3:1): The starting material (polar, streaks due to hydrogen bonding) should disappear, replaced by a distinct, non-polar UV-active spot (Rf ~0.6).

    • LC-MS: Confirm the presence of the product via a mass shift of +130 Da [M+H]⁺ relative to the starting material.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Direct N1-Alkylation with Alkyl Halides

Objective: Permanently install an alkyl side chain (e.g., methyl or ethyl) at the N1 position.

Reagents:

  • 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Cesium carbonate (Cs₂CO₃, 2.5 eq)

  • Alkyl Iodide (e.g., Iodomethane, 1.5 eq)

  • Anhydrous NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Preparation: Suspend the azaindole and Cs₂CO₃ in anhydrous NMP at room temperature.

    • Causality note: Cs₂CO₃ is chosen over NaH here because the soft cesium cation coordinates weakly to the indolyl anion, increasing the nucleophilicity of the N1 atom, which is crucial for overcoming the 7-bromo steric hindrance during direct alkylation.

  • Alkylation: Add the alkyl iodide. Heat the reaction mixture to 60 °C for 4–6 hours.

  • Self-Validation (IPC): Analyze the crude mixture via ¹H NMR.

    • ¹H NMR: The disappearance of the broad singlet at ~11.5–12.0 ppm (pyrrole N-H) confirms complete conversion. The appearance of a new aliphatic signal (e.g., a singlet at ~3.8 ppm for N-CH₃ or a triplet at ~4.2 ppm for N-CH₂R) confirms successful N1 attachment.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash extensively with water to remove NMP, dry, and concentrate.

References

  • Zhao, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Schaus, J. M., et al. (2003). Novel Potent 5-HT1F Receptor Agonists: Structure−Activity Studies of a Series of Substituted N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Free, R. B., et al. (2015). Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. National Institutes of Health (NIH) / PMC.[Link]

Application

Application Note: Highly Chemoselective Buchwald-Hartwig Amination of 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a kinase hinge-binder and bioisostere for indoles. Functionalizing this core via C–N cross-coupling is a critical pathway for generating library diversity. This application note details highly chemoselective Buchwald-Hartwig amination protocols specifically engineered for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine . We provide field-proven methodologies that bypass the need for N1-protection by leveraging sterically demanding ligands and strong bases, ensuring exclusive amination at the C7 position while preserving the C3-chloride for downstream derivatization.

Mechanistic Rationale & Chemoselectivity Principles

When subjecting 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine to palladium-catalyzed cross-coupling, two primary selectivity challenges arise:

  • Site Selectivity (C7 vs. C3): The substrate contains two halogens. However, the C7-bromide is situated on the electron-deficient pyridine ring, making it highly susceptible to oxidative addition by electron-rich Pd(0) species. Conversely, the C3-chloride is located on the electron-rich pyrrole ring, which thermodynamically and kinetically resists oxidative addition. Furthermore, the inherent bond dissociation energy (BDE) of C–Br (~81 kcal/mol) is significantly lower than that of C–Cl (~96 kcal/mol). This electronic and thermodynamic disparity guarantees >99:1 chemoselectivity for C7 amination[1].

  • N1-Interference: The unprotected pyrrole nitrogen (NH) can act as a competitive nucleophile (leading to N1-arylation) or coordinate to the palladium center, poisoning the catalyst. To circumvent this without adding synthetic steps for[2], a strong base such as LiHMDS is employed. LiHMDS quantitatively deprotonates the N1-H (pKa ~16), forming a bulky N-lithio species that is sterically shielded from the Pd center, thereby allowing the exogenous amine to selectively participate in the catalytic cycle[3].

CatalyticCycle A Pd(0)L Active Catalyst B Oxidative Addition (Chemoselective at C7-Br) A->B Substrate (7-Br-3-Cl-azaindole) C Amine Coordination & Base Promoted Deprotonation B->C HNR2, Base (- LiBr) D Reductive Elimination (C7-N Bond Formation) C->D Intermediate Rearrangement D->A Product Release

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination at the C7 position.

Catalyst & Condition Optimization

Selecting the appropriate precatalyst and ligand is paramount for unprotected azaindoles. While older generations of ligands (e.g., BINAP, dppf) often fail due to competitive β-hydride elimination or catalyst poisoning by the azaindole, dialkylbiaryl phosphine ligands (Buchwald ligands) excel. Specifically, tBuBrettPhos paired with Pd2(dba)3 provides the optimal balance of steric bulk (to prevent N1-binding) and electron density (to accelerate oxidative addition and reductive elimination).

Table 1: Optimization of Reaction Conditions for 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Amination
EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3BINAPCs2CO3Toluene10015%Poor conversion; competitive N1-arylation due to insufficient ligand bulk.
2Pd(OAc)2XantphosNaOtBuDioxane10045%Moderate yield; some catalyst poisoning observed by free pyrrole NH.
3Pd2(dba)3RuPhosLiHMDSTHF8582%Good yield; LiHMDS effectively masks N1 via deprotonation.
4 Pd2(dba)3 tBuBrettPhos LiHMDS Dioxane 100 94% Optimal; extreme steric bulk of ligand prevents N1-binding, accelerating C7-N bond formation.
5Pd2(dba)3tBuBrettPhosLiHMDSDioxane2510%Low conversion; thermal activation required to overcome oxidative addition barrier.

Step-by-Step Experimental Methodologies

Protocol: Direct Amination of Unprotected 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

This protocol is designed as a self-validating system. Visual and physical cues are embedded to ensure reaction fidelity at each stage.

Materials Required:

  • 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, 1.0 mmol, 231.5 mg)

  • Amine nucleophile (e.g., morpholine or primary amine) (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%, 18.3 mg)

  • tBuBrettPhos (0.04 equiv, 4 mol%, 19.4 mg)

  • LiHMDS (1.0 M in THF) (2.5 equiv, 2.5 mmol, 2.5 mL)

  • Anhydrous 1,4-Dioxane (10 mL)

Step 1: Catalyst Pre-activation (Glovebox or Standard Schlenk Technique)

  • In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and tBuBrettPhos.

  • Evacuate and backfill the tube with ultra-high purity Argon (repeat 3x).

  • Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes.

Validation Checkpoint: The solution must transition from a dark purple/red (Pd2(dba)3) to a deep yellow-orange color. This visual shift confirms the successful formation of the active L_nPd(0) species. If the solution remains dark red, the ligand has not properly coordinated; check solvent anhydrousness.

Step 2: Substrate and Base Addition

  • To a separate oven-dried vial, add 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine and the amine nucleophile. Dissolve in 8 mL of anhydrous 1,4-dioxane.

  • Transfer this substrate solution to the Schlenk tube containing the pre-activated catalyst under positive Argon flow.

  • Dropwise, add LiHMDS (1.0 M in THF) via a gas-tight syringe over 2 minutes.

Validation Checkpoint: A slight exotherm and a transient color darkening may occur as the N1-lithio species forms. The excess base ensures both the pyrrole NH and the amine nucleophile are appropriately activated.

Step 3: Reaction Execution

  • Seal the Schlenk tube and transfer it to a pre-heated oil bath set to 100 °C.

  • Stir vigorously (800 rpm) for 12–16 hours.

Validation Checkpoint: Monitor the reaction via TLC (Eluent: 40% EtOAc in Hexanes). The starting material (UV active, Rf ~ 0.5) should completely disappear, replaced by a lower Rf, highly fluorescent product spot.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Quench the reaction carefully with 5 mL of saturated aqueous NH4Cl to neutralize excess LiHMDS and reprotonate the N1 position.

  • Dilute with 20 mL of EtOAc and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 50% EtOAc in Hexanes).

Workflow Step1 Reaction Setup Glovebox / Schlenk Step2 Reagent Addition Pd, Ligand, Base Step1->Step2 Step3 Heating 100 °C, 12-16 h Step2->Step3 Step4 Work-up Quench & Extract Step3->Step4 Step5 Purification Flash Column Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Analytical Data & Troubleshooting

  • 1H NMR Signatures: The disappearance of the C7-proton (if comparing to a non-brominated analog) and the appearance of amine-specific aliphatic/aromatic peaks confirm successful coupling. The C3-chloro position remains intact, preserving the distinct pyrrole C2-H singlet (typically observed around 7.5–7.8 ppm depending on the deuterated solvent).

  • Troubleshooting N-Arylation: If N1-arylation is observed via LC-MS (identifiable by a mass corresponding to a dimer or N-linked byproduct), ensure the LiHMDS is added precisely and has not degraded. Degraded LiHMDS (often due to moisture exposure) fails to quantitatively deprotonate N1, leaving the NH vulnerable to cross-coupling.

References

  • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: Molecules (PMC / MDPI) URL: [Link]

Sources

Method

Application of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in medicinal chemistry scaffolds

Title: Strategic Application of 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in Medicinal Chemistry: Scaffold Hopping and Orthogonal Functionalization Executive Summary & Pharmacological Significance Azaindoles have emerge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Application of 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in Medicinal Chemistry: Scaffold Hopping and Orthogonal Functionalization

Executive Summary & Pharmacological Significance

Azaindoles have emerged as highly privileged scaffolds in modern drug discovery, serving as metabolically stable bioisosteres for indoles and purines[1]. Among the four positional isomers, the 4-azaindole core (1H-pyrrolo[3,2-b]pyridine) is particularly valued for its ability to form robust bidentate hydrogen bonds with the ATP-binding hinge region of various protein kinases.

The specific di-halogenated building block, 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine , offers a powerful platform for modular library synthesis. By exploiting the distinct electronic environments of the C7 and C3 positions, medicinal chemists can perform chemoselective, sequential cross-coupling reactions to rapidly explore structure-activity relationships (SAR) without the need for cumbersome protecting group strategies. This scaffold has been successfully utilized in the development of orally available ACC1 inhibitors[2], SHP2 inhibitors via scaffold hopping[3], and highly potent FGFR4 inhibitors for hepatocellular carcinoma[4].

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The introduction of halogens not only provides synthetic handles but also modulates the pKa of the pyrrole N-H, enhancing its hydrogen-bond donor capacity.

PropertyValuePharmacological Relevance
CAS Number 1190319-15-3Unique identifier for sourcing and inventory[5].
Molecular Formula C7H4BrClN2Defines baseline molecular weight contribution.
Molecular Weight 231.48 g/mol Leaves ~268 Da budget for substituents to maintain Lipinski's Rule of 5.
H-Bond Donors (HBD) 1 (N1-H)Critical for interacting with the kinase hinge backbone (e.g., Ala564).
H-Bond Acceptors (HBA) 1 (N4)Pairs with the HBD to form a bidentate recognition motif.
Reactivity Profile C7 > C3Enables orthogonal, protecting-group-free functionalization.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

The utility of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine lies in its intrinsic electronic asymmetry, which dictates the causality of its synthetic behavior:

  • C7 Position (Pyridine Ring): The C7 carbon is positioned para to the strongly electron-withdrawing pyridine nitrogen (N4). This resonance effect significantly depletes electron density at C7, highly polarizing the C7-Br bond. Consequently, this position undergoes rapid oxidative addition by Palladium(0) species under mild conditions.

  • C3 Position (Pyrrole Ring): Conversely, the C3 carbon resides on the electron-rich pyrrole ring. The C3-Cl bond is intrinsically stronger and highly resistant to oxidative addition.

This electronic dichotomy allows chemists to selectively couple the C7-Br position first, leaving the C3-Cl intact for subsequent, more forcing functionalization.

Visualizing the Synthetic and Biological Workflows

Workflow S1 7-Bromo-3-chloro- 1H-pyrrolo[3,2-b]pyridine S2 C7-Functionalized Intermediate S1->S2 Pd(0), Ar-B(OH)2 Mild Base, 80°C (Chemoselective for C7-Br) S3 C3, C7-Bis-Functionalized Kinase Inhibitor S2->S3 Pd(0), R-NH2, Strong Base Bulky Ligand, 110°C (Cross-Coupling at C3-Cl)

Workflow for the chemoselective orthogonal functionalization of the azaindole scaffold.

Once fully functionalized, these derivatives act as highly potent inhibitors of receptor tyrosine kinases, blocking downstream signaling cascades that drive tumor proliferation[6].

Pathway Ligand FGF19 Ligand Receptor FGFR4 Kinase (ATP-Binding Pocket) Ligand->Receptor Activation Adapter FRS2 / GRB2 / SOS Receptor->Adapter Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->Receptor Bidentate Hinge Binding (Blocks ATP) Cascade MAPK Cascade (RAS / RAF / MEK / ERK) Adapter->Cascade Outcome Tumor Cell Proliferation Cascade->Outcome

Mechanism of action for pyrrolo[3,2-b]pyridine inhibitors targeting the FGFR4 signaling axis.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C7

Objective: Selectively couple an aryl boronic acid at the C7 position while leaving the C3-Cl intact. Causality: The electron-deficient nature of C7 allows for the use of a standard bidentate ligand (dppf) and mild heating, which is insufficient to activate the C3-Cl bond, ensuring perfect regioselectivity.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Reasoning: The biphasic system ensures solubility of both the organic scaffold and the inorganic base, while degassing prevents catalyst oxidation.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a strict argon atmosphere.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

  • System Validation (Checkpoint): Monitor via LC-MS. The reaction is deemed successful when the characteristic bromine isotopic pattern (M / M+2 of equal intensity at ~231/233 m/z) completely disappears, replaced by the mono-coupled product mass containing only the chlorine isotopic pattern (M / M+2 in a 3:1 ratio). If di-coupled byproducts are observed, reduce the temperature to 70°C for subsequent runs.

Protocol 2: Buchwald-Hartwig Amination at C3

Objective: Functionalize the highly resistant C3-Cl position with a primary or secondary amine. Causality: Because the C3-Cl bond is on the electron-rich pyrrole ring, standard catalysts will fail. A highly bulky, electron-rich biaryl phosphine ligand (like BrettPhos) is strictly required to force the oxidative addition and accelerate reductive elimination, preventing catalyst deactivation.

Step-by-Step Methodology:

  • Preparation: In a dry glovebox, combine the C7-functionalized intermediate from Protocol 1 (1.0 eq), the desired amine (1.5 eq), and NaOtBu (2.0 eq) in anhydrous toluene. Reasoning: NaOtBu is a strong base necessary to deprotonate the amine and facilitate the transmetalation step.

  • Catalyst Introduction: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos (0.10 eq).

  • Reaction: Seal the reaction vial, remove it from the glovebox, and heat vigorously to 110°C for 12 hours.

  • System Validation (Checkpoint): The reaction mixture will typically shift from a dark suspension to a lighter, homogeneous solution upon successful coupling. Post-workup (aqueous quench and EtOAc extraction), confirm the structure via ¹H NMR. Validation is achieved by observing the integration of the newly introduced amine protons and the retention of the pyrrole C2-H singlet (typically around 7.5-8.0 ppm depending on the solvent and electronics).

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (PMC - NIH) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Application

Orthogonal functionalization of bromo and chloro groups in 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Executive Summary The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility and introduce novel hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility and introduce novel hydrogen-bond accepting vectors[1]. When elaborating this core, building blocks such as 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine[2] offer a highly programmable platform for divergent synthesis. This application note details the mechanistic rationale and validated experimental protocols for the orthogonal functionalization of this dihalo-heteroarene, enabling researchers to sequentially install distinct moieties at the C-7 and C-3 positions with absolute chemoselectivity.

Mechanistic Rationale: The Logic of Orthogonality

The success of orthogonal cross-coupling in dihalo-heteroarenes relies on exploiting the differential rates of palladium(0) oxidative addition into carbon-halogen bonds[3]. In 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, two distinct chemical properties synergize to dictate reactivity:

  • Thermodynamic Bias (Bond Dissociation Energy): The C–Br bond is inherently weaker than the C–Cl bond, thermodynamically favoring the insertion of the Pd(0) catalyst at the brominated position.

  • Electronic Distribution: The 4-azaindole core consists of an electron-deficient pyridine ring and an electron-rich pyrrole ring. The C-7 position resides on the highly electrophilic pyridine moiety, heavily accelerating oxidative addition. Conversely, the C-3 position is located on the electron-rich pyrrole ring, which effectively deactivates the C–Cl bond toward Pd(0) insertion[4].

This dual differentiation allows for the selective functionalization of the C-7 position under mild conditions, preserving the C-3 chloride for late-stage functionalization using highly active, bulky dialkylbiaryl phosphine ligands[5].

MechanisticLogic Core 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine C7_Prop C-7 Position (Pyridine Ring) Electron-deficient Weaker C-Br bond Core->C7_Prop C3_Prop C-3 Position (Pyrrole Ring) Electron-rich Stronger C-Cl bond Core->C3_Prop C7_React High Reactivity Fast Pd(0) Oxidative Addition C7_Prop->C7_React C3_React Low Reactivity Slow Pd(0) Oxidative Addition C3_Prop->C3_React Result1 1st Functionalization Standard Pd Catalysts (80°C) C7_React->Result1 Result2 2nd Functionalization Bulky Ligands / Forcing (110°C) C3_React->Result2 Result1->Result2 Sequential Reactivity

Mechanistic logic governing the orthogonal reactivity of the azaindole core.

Strategic Workflow

To prevent catalyst poisoning by the free pyrrole N–H and to avoid undesired N-arylation, the workflow initiates with N-protection. Following protection, a highly chemoselective Suzuki-Miyaura coupling targets the C-7 position. The resulting intermediate is then subjected to forcing conditions to activate the recalcitrant C-3 chloride, followed by global deprotection.

Workflow SM Starting Material (Dihalo-Azaindole) Prot Step 1: N-Protection Boc2O, DMAP SM->Prot C7 Step 2: C-7 Coupling Pd(dppf)Cl2, 80°C Prot->C7 C3 Step 3: C-3 Coupling Pd2(dba)3, XPhos, 110°C C7->C3 Deprot Step 4: Deprotection TFA, DCM C3->Deprot Product Target Molecule (3,7-Disubstituted) Deprot->Product

Step-by-step experimental workflow for sequential orthogonal cross-coupling.

Optimization Matrix: C-7 vs. C-3 Functionalization

The following table summarizes the divergent reaction parameters required to achieve absolute regiocontrol during the two cross-coupling phases.

ParameterPhase 2: C-7 FunctionalizationPhase 3: C-3 Functionalization
Target Halogen Bromide (High Reactivity)Chloride (Low Reactivity)
Catalyst System Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (5 mol%)
Ligand dppf (Intrinsic to catalyst)XPhos or RuPhos (10 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temperature 80 °C110 °C
Reaction Time 2 - 4 hours12 - 18 hours
Chemoselectivity >99% (No C-3 insertion observed)N/A (C-7 already functionalized)

Detailed Experimental Protocols

Phase 1: N-Boc Protection

Causality: The free N–H of the azaindole can coordinate with palladium, sequestering the catalyst and stalling the reaction. Protection with a tert-butyloxycarbonyl (Boc) group eliminates this liability and slightly withdraws electron density, further activating the core for cross-coupling.

  • Add 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the starting material in anhydrous THF (0.2 M concentration).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction for 2 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material spot will disappear, replaced by a faster-eluting, UV-active product spot.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected intermediate.

Phase 2: Chemoselective C-7 Suzuki-Miyaura Coupling

Causality: Pd(dppf)Cl₂ is selected as it is highly robust for aryl bromides but lacks the steric bulk required to insert into the electron-rich C-3 chloride. K₂CO₃ is chosen as a mild base to prevent premature cleavage of the Boc protecting group.

  • In a Schlenk flask, combine the N-Boc protected intermediate (1.0 equiv), the desired arylboronic acid (1.05 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M).

  • Purge the flask with nitrogen (3x) and heat to 80 °C for 4 hours.

  • Self-Validation: Analyze the crude mixture via LC-MS. The mass of the starting material should be entirely consumed, with the emergence of the mono-coupled product mass. If any di-coupled byproduct is detected (<1% expected), reduce the temperature to 70 °C for future runs.

  • Filter through a pad of Celite, concentrate, and purify via flash column chromatography.

Phase 3: Late-Stage C-3 Functionalization

Causality: The remaining C-3 chloride is highly unreactive. Activation requires a highly electron-rich, bulky dialkylbiaryl phosphine ligand (e.g., XPhos) to facilitate oxidative addition and promote reductive elimination[5].

  • To a sealed microwave vial or Schlenk tube, add the C-7 functionalized intermediate (1.0 equiv), the second coupling partner (arylboronic acid or amine, 1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.10 equiv).

  • Add degassed Toluene/H₂O (10:1 ratio, 0.1 M).

  • Purge with nitrogen and heat aggressively to 110 °C for 12–18 hours.

  • Self-Validation: The reaction mixture will transition from a dark red/purple (Pd₂(dba)₃) to a yellow/brown suspension as the active catalytic species forms and turns over.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Phase 4: Global Deprotection

Causality: Acidic cleavage is utilized to cleanly remove the Boc group without affecting the newly formed C–C or C–N bonds.

  • Dissolve the fully functionalized intermediate in Dichloromethane (DCM, 0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM to isolate the final 3,7-disubstituted 1H-pyrrolo[3,2-b]pyridine target.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support center for the synthesis of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. The pyrrolo[3,2-b]pyridine (or 5-azaindole) scaffold is a critical pharmacophore found in numerous kinase inhibitors and other therapeutically relevant molecules.[1] However, its synthesis, particularly with a specific halogenation pattern like the 7-bromo-3-chloro substitution, presents unique challenges due to the electronic nature of the fused heterocyclic system.[2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate these challenges and improve your synthetic yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The advice provided is based on established principles of heterocyclic chemistry and reaction mechanisms.

Question 1: My initial reaction yield is extremely low or I'm only recovering starting material. What are the likely causes?

This is a common issue, often related to the formation and stability of key intermediates or the overall reactivity of the pyridine precursor.

Answer:

Low reactivity in the key pyrrole ring formation step is the most probable cause. The electron-deficient nature of the pyridine ring can make traditional indole syntheses, like the Fischer or Bartoli methods, inefficient.[2] Let's break down the potential failure points based on a plausible synthetic route starting from a dichloropyridine precursor.

Plausible Synthetic Pathway: The synthesis likely proceeds via the construction of the pyrrole ring onto a pre-functionalized pyridine core. A common strategy involves a palladium-catalyzed cross-coupling followed by an acid-mediated cyclization.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Proposed synthetic pathway for the target compound.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the 5-amino-2-chloropyridine is pure. Contaminants can interfere with subsequent steps.

  • Optimize Cyclization Conditions: The acid-catalyzed cyclization (Int3 to Int4) is often the yield-limiting step.

    • Acid Strength: If sulfuric acid (H₂SO₄) causes decomposition, switch to a milder polyphosphoric acid (PPA).

    • Temperature Control: Run trials at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and decomposition.

  • Protect the Pyrrole NH: The unprotected pyrrole nitrogen can complicate the final bromination step. Consider protecting the pyrrole (Int4) before bromination. Sulfonyl groups are common and effective for reducing the reactivity of the pyrrole ring, which can lead to higher yields and better regioselectivity.[4] The protecting group can be removed under standard conditions post-bromination.

Question 2: I'm observing multiple products in my final bromination step. How can I improve the regioselectivity for the C3 position?

Answer:

Poor regioselectivity during electrophilic aromatic substitution on the pyrrolopyridine core is a well-known challenge. The electronic properties of both the pyridine and pyrrole rings influence the substitution pattern.

Troubleshooting Workflow:

digraph "Troubleshooting_Bromination" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Decision tree for troubleshooting poor bromination selectivity.

  • N-Protection is Key: As mentioned previously, protecting the pyrrole nitrogen is the most effective strategy. An electron-withdrawing protecting group (like tosyl) deactivates the pyrrole ring, reducing its propensity for substitution at other positions and directing the bromination more cleanly to C3.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): Generally a milder and more selective brominating agent than elemental bromine. It is the recommended first choice. A detailed protocol for NBS bromination of a similar substrate can be found in the literature.[5]

    • Bromine (Br₂): More reactive and can lead to over-bromination or undesired isomers. If using Br₂, consider a non-polar solvent and low temperatures to modulate reactivity.

  • Solvent and Temperature Effects:

    • Solvent: The choice of solvent can influence selectivity. Acetic acid is often used for brominations of this type.[5] Aprotic solvents like DMF or THF can also be effective.

    • Temperature: Running the reaction at lower temperatures (e.g., 0°C) can significantly enhance selectivity by favoring the kinetically preferred product.

Question 3: The purification of the final product is difficult due to a persistent, inseparable impurity. What could it be?

Answer:

In syntheses involving azaindoles, a common and troublesome impurity is a dimer or oligomer. This can occur if a reactive intermediate, such as a lithiated species or a cation, reacts with another molecule of starting material.[6]

Identification and Mitigation:

  • Characterization: Use high-resolution mass spectrometry (HRMS) to identify the mass of the impurity. If it corresponds to roughly double the mass of your product or an intermediate, dimerization is the likely cause.

  • Mitigation Strategies:

    • Slow Addition: If using a highly reactive reagent (like a brominating agent or an organolithium), add it slowly and at a low temperature to maintain a low concentration of the reactive intermediate at any given time.

    • Inverse Addition: Add your substrate to the reagent solution (inverse addition) to ensure the substrate is always the limiting reactant in the immediate reaction environment.

    • N-Protection: Protecting the pyrrole nitrogen can prevent side reactions involving the acidic N-H proton, which is another potential route to dimerization.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis?

A: Commercially available 2,5-dichloropyridine is a robust and economical starting material.[7][8] Its synthesis from 3-aminopyridine is also well-established, providing an alternative if needed.[9]

Q: How critical is it to maintain anhydrous/inert conditions?

A: For any steps involving organometallic intermediates (e.g., lithiation), anhydrous conditions under an inert atmosphere (Nitrogen or Argon) are absolutely critical. Moisture and oxygen will rapidly quench these intermediates, leading to reaction failure. For other steps like nitration, cyclization, and bromination, standard laboratory procedures are sufficient, though excluding moisture is always good practice.

Q: What are the expected ¹H NMR chemical shifts for the final product?

A: While an exact spectrum for this novel compound is not published, we can predict the approximate shifts based on the 5-azaindole scaffold. The pyrrole protons will appear as doublets or singlets in the δ 6.5-8.0 ppm range. The remaining pyridine proton will likely be a singlet further downfield, potentially > δ 8.0 ppm. The broad N-H proton signal can appear over a wide range and may be exchangeable with D₂O.

Q: Can I introduce the bromine atom before the chlorine atom?

A: It is synthetically more straightforward to start with a chlorinated pyridine and add the bromine later. Introducing bromine first and then trying to selectively chlorinate the pyridine ring is more challenging and likely to result in a mixture of products. The proposed route leverages a reliable nitration/reduction/cyclization sequence on a readily available dichloropyridine framework.

Optimized Protocol

This protocol is a proposed route based on established methodologies for analogous heterocyclic systems.[5][10] Researchers should perform small-scale trials to optimize conditions for their specific setup.

Step 1: Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine (Int4)
  • Nitration: To a solution of 2,5-dichloropyridine in concentrated H₂SO₄ at 0°C, add fuming HNO₃ dropwise. Stir at room temperature for 4-6 hours. Carefully pour the reaction mixture onto ice and neutralize with aqueous NaOH to precipitate 2,5-dichloro-3-nitropyridine.

  • Reduction: Reduce the nitro group using a standard method such as iron powder in NH₄Cl(aq)/Ethanol or catalytic hydrogenation (H₂, Pd/C) to yield 3-amino-2,5-dichloropyridine.

  • Pyrrole Ring Formation: React the aminopyridine with aminoacetaldehyde diethyl acetal under reductive amination conditions, followed by acid-catalyzed cyclization using polyphosphoric acid (PPA) at 100-120°C to form 7-chloro-1H-pyrrolo[3,2-b]pyridine.

Step 2: N-Protection (Optional, but Recommended)
  • To a solution of 7-chloro-1H-pyrrolo[3,2-b]pyridine in an aprotic solvent (e.g., THF or DCM), add a base such as sodium hydride (NaH) at 0°C.

  • After stirring for 30 minutes, add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature.

  • Work up the reaction with water and extract the N-tosyl protected product.

Step 3: Regioselective Bromination
  • Dissolve the N-protected or unprotected 7-chloro-1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., acetic acid or DMF).

  • Cool the solution to 0°C.

  • Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

  • Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product.

Step 4: Deprotection (If applicable)
  • If an N-tosyl group was used, it can be removed by treating the product with a strong base like NaOH or KOH in methanol/water at reflux.

Table 1: Summary of Key Reaction Parameters
StepKey ReagentsSolventTemperatureTypical Yield
Nitration 2,5-Dichloropyridine, HNO₃/H₂SO₄H₂SO₄0°C to RT70-85%
Reduction Nitro-intermediate, Fe/NH₄ClEtOH/H₂OReflux80-95%
Cyclization Amino-intermediate, PPAPPA (neat)100-120°C40-60%
Bromination 7-Chloro-azaindole, NBSAcetic Acid0°C to RT65-80%
References
  • Benchchem. (n.d.). Synthesis and Preparation of 2-Chloropyridine-3-boronic acid: An In-depth Technical Guide.
  • Benchchem. (n.d.). Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts.
  • Foconsci Chemical Industry. (2026, March 26). 2,3-Dichloropyridine Synthesis Process and Market Overview.
  • GuideChem. (n.d.). 2,3-Dichloropyridine 2402-77-9 wiki.
  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine.
  • Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • PMC. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • ACS Publications. (2016, June 22). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters.
  • ResearchGate. (n.d.). Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles.
  • The Journal of Organic Chemistry. (n.d.). Lithiation of polychloropyrimidines and dichloropyridines.
  • PMC. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
  • ACS Publications. (2003, February 12). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | The Journal of Organic Chemistry.
  • ACS Publications. (2003, May 16). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation | The Journal of Organic Chemistry.
  • ACS Publications. (2017, March 28). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • ResearchGate. (2026, February 7). Pyrrole Protection | Request PDF.
  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • ACS Publications. (2003, December 4). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Organic Letters.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • PubMed. (2017, May 15). Recent advances of pyrrolopyridines derivatives: a patent and literature review.

Sources

Optimization

Overcoming solubility issues of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in organic solvents

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals dealing with the challenging solubility profile of 7-bromo-3-chloro-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals dealing with the challenging solubility profile of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. As a Senior Application Scientist, I have structured this guide to not only provide you with actionable protocols but also to explain the fundamental physical chemistry driving these behaviors, ensuring you can adapt these strategies to your specific workflows.

Mechanistic Root Cause Analysis: Why is it Insoluble?

The poor solubility of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in standard organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) is driven by three compounding physicochemical properties:

  • Intermolecular Hydrogen Bonding: The 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) core contains both a strong hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine nitrogen). This promotes the formation of highly stable, planar dimeric or polymeric chains in the solid state, resulting in exceptionally high crystal lattice energy[1].

  • Halogen Bonding and Rigidity: The presence of heavy halogens (7-bromo and 3-chloro) increases the molecular weight and lipophilicity while enforcing a rigid, planar geometry. Rigid heterocycles resist solvation because the entropic gain of dissolving into a solvent does not overcome the massive enthalpic penalty of breaking the crystal lattice[2].

  • Zwitterionic Resonance: The electron-rich pyrrole and electron-deficient pyridine rings create an electronic anisotropy that further strengthens intermolecular dipole-dipole interactions, rendering it highly resistant to non-polar solvents[1].

Solubilization Decision Workflow

To determine the most efficient path forward, consult the decision tree below based on your immediate experimental needs.

SolubilizationWorkflow Start 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Solubility Issue App Determine Application Start->App Analyt Analytical (NMR/HPLC) App->Analyt Small Scale Synth Organic Synthesis App->Synth Large Scale DMSO Use DMSO-d6 or NMP + Sonication (40°C) Analyt->DMSO NMR / Assays Mix HPLC: Acetonitrile/Water + 0.1% TFA Analyt->Mix LCMS / HPLC Protect N-Protection (Boc/SEM) to disrupt H-bonding Synth->Protect Multi-step Route PolarAprotic Reaction in DMF/DMAc + Heating (80°C) Synth->PolarAprotic Single-step Reaction

Workflow for selecting the optimal solubilization strategy.

Quantitative Data: Solubility Profiles

The following table synthesizes the expected solubility behavior of the compound across different solvent classes to help you select the right medium for extraction, reaction, or analysis.

Table 1: Estimated Solubility of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine at 25°C

Solvent ClassRepresentative SolventsEstimated SolubilityRecommended Use Case
Non-Polar Hexanes, Heptane, Toluene< 0.1 mg/mL (Insoluble)Anti-solvent for precipitation/crystallization
Polar Protic Methanol, Ethanol, Water1 - 5 mg/mL (Poor)Trituration, washing solid filter cakes
Moderately Polar DCM, Ethyl Acetate2 - 10 mg/mL (Poor to Mod.)Liquid-liquid extraction (requires large volumes)
Polar Aprotic THF, 1,4-Dioxane10 - 25 mg/mL (Moderate)Grignard/organometallic reactions[3]
Highly Polar Aprotic DMSO, DMF, NMP> 50 mg/mL (Excellent)NMR, biological assay stocks, SNAr reactions[1],[4]

Step-by-Step Experimental Protocols

Protocol A: Preparing High-Concentration Stock Solutions (Assays/NMR)

Causality: Highly polar aprotic solvents like DMSO disrupt the compound's intermolecular hydrogen bonding by acting as a strong, competitive hydrogen bond acceptor to the pyrrole NH.

  • Weighing: Weigh the desired amount of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine into a clean, dry glass vial.

  • Solvent Addition: Add anhydrous DMSO (or DMSO-d6 for NMR) to achieve a target concentration of 10-50 mM. Critical Note: Hygroscopic DMSO readily absorbs atmospheric water, which drastically reduces the solubility of azaindoles. Always use a freshly opened, anhydrous ampoule[5].

  • Thermal Agitation: Sonicate the suspension in a water bath at 40°C for 10-15 minutes.

  • System Validation: Shine a laser pointer through the vial. If the beam path is visible (the Tyndall effect), micro-precipitates remain suspended. Continue sonication or add 5% v/v of a co-solvent like THF until the beam path completely disappears, confirming true dissolution.

Protocol B: Synthetic Modification (N-Protection) for Downstream Chemistry

Causality: If the compound must be utilized in non-polar solvents (e.g., for downstream cross-coupling or halogen-metal exchange), you must permanently break the crystal lattice by masking the pyrrole NH, thereby removing its hydrogen bond donor capability[6].

  • Deprotonation: Suspend the compound in anhydrous DMF (0.2 M concentration). Cool the flask to 0°C under an inert atmosphere (Nitrogen/Argon). Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Validation Observation: The mixture will bubble (H₂ gas evolution) and gradually turn into a clear, homogeneous solution. This visual change validates the formation of the highly soluble sodium salt.

  • Protection: Slowly add 1.2 equivalents of SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Boc-anhydride dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench carefully with water. The newly protected compound will now be highly soluble in standard organic solvents like ethyl acetate and dichloromethane, allowing for standard aqueous workup and silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: My compound precipitates when I inject my DMSO stock solution into the HPLC. How do I prevent column clogging? A: This is a common phenomenon known as "solvent crash-out." While the compound is highly soluble in DMSO, it is exceptionally insoluble in aqueous mobile phases. When the injection plug mixes with the aqueous stream, the compound rapidly crystallizes[4]. Troubleshooting Step: Dilute your DMSO stock solution with the starting mobile phase (e.g., 5-10% Acetonitrile in Water) prior to injection. If it precipitates in the autosampler vial, add 0.1% Trifluoroacetic acid (TFA) to the diluent. The acid protonates the pyridine nitrogen, forming a transient salt that dramatically increases aqueous solubility and prevents crash-out.

Q: I need to perform a Suzuki coupling on the 7-bromo position, but the compound won't dissolve in the standard Toluene/Water mixture. What are my options? A: Rigid, hydrogen-bonded heterocycles like pyrrolo[3,2-b]pyridines often fail in standard biphasic Suzuki conditions due to insolubility in the organic layer[2]. Troubleshooting Step: Switch to a single-phase polar aprotic solvent system, such as 1,4-Dioxane/Water (4:1) or DMF/Water (4:1). Heat the reaction to 80-90°C. The elevated temperature and polar aprotic solvent will break the intermolecular hydrogen bonds, ensuring the substrate is fully in solution and available to the palladium catalytic cycle.

Q: Can I use basic aqueous solutions (like NaOH) to dissolve it for extraction? A: No. While the pyrrole NH is weakly acidic (pKa ~ 16), standard aqueous bases like NaOH or Na₂CO₃ are not strong enough to deprotonate it. The compound will remain un-ionized and insoluble[6]. You must use strong bases (like NaH or KOtBu) in strictly anhydrous organic solvents (like THF or DMF) to form the soluble anion.

Sources

Troubleshooting

Optimizing purification and recrystallization of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Welcome to the advanced troubleshooting guide for the isolation and purification of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This amphoteric, di-halogenated azaindole derivative presents unique challenges during downs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the isolation and purification of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. This amphoteric, di-halogenated azaindole derivative presents unique challenges during downstream processing, including severe silica gel streaking, halogen scrambling during synthesis, and complex phase behaviors (oiling out) during crystallization.

This guide provides field-proven, self-validating protocols designed for drug development professionals to ensure high-yield, high-purity recovery.

Purification and Recrystallization Decision Matrix

Workflow N1 Crude 7-Br-3-Cl-1H-pyrrolo[3,2-b]pyridine N2 TLC Analysis (Assess Rf & Peak Shape) N1->N2 N3 Severe Streaking? N2->N3 N4 Modify Eluent (Add 1-2% TEA) N3->N4 Yes N5 Flash Chromatography (EtOAc/Hexanes) N3->N5 No N4->N5 N6 Concentrate Fractions N5->N6 N7 Recrystallization (EtOAc/Heptane) N6->N7 N8 Oiling Out Occurs? N7->N8 N9 1. Reheat to Dissolve 2. Add EtOAc 3. Seed & Cool Slowly N8->N9 Yes N10 Pure Crystalline Product N8->N10 No N9->N10

Workflow for the purification and recrystallization of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Module 1: Chromatographic Resolution & Silica Interactions

Q: During normal-phase flash chromatography, my compound streaks severely across the column, leading to poor resolution from debrominated impurities. How can I resolve this?

Causality & Expert Insight: The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold possesses a highly amphoteric nature. The pyridine nitrogen acts as a moderate base and hydrogen-bond acceptor, while the pyrrole nitrogen acts as a strong hydrogen-bond donor[1]. Uncapped silanol (-SiOH) groups on standard silica gel aggressively interact with these sites, causing non-linear adsorption isotherms (streaking) and potential on-column degradation[2]. While the 7-bromo and 3-chloro substituents increase overall lipophilicity, they do not sterically occlude the polar core. To prevent this, the acidic silica must be passivated.

Protocol: TEA-Passivated Flash Chromatography

  • Eluent Preparation: Prepare a mobile phase gradient starting at 20:80 Ethyl Acetate/Hexanes[3]. Add 1-2% v/v Triethylamine (TEA) to the entire solvent batch[2].

  • Column Passivation: Slurry pack the silica gel using the TEA-modified solvent. Flush the packed bed with at least 2 column volumes (CV) of the eluent to fully saturate and deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Load directly onto the column head. Avoid dry-loading on unmodified silica, as it pre-adsorbs the compound too strongly.

  • Elution: Run the gradient. The TEA will continuously compete for silanol binding sites, forcing the azaindole to elute in a tight, symmetrical band.

Self-Validation System: Perform a TLC run using the TEA-modified solvent before running the column. The presence of a perfectly circular spot (Rf ~0.3) validates that the silanol interactions have been successfully neutralized. If the spot is teardrop-shaped, increase TEA to 2.5%.

Module 2: Phase Behavior & Recrystallization Dynamics

Q: When attempting to recrystallize the purified product from an Ethyl Acetate/Hexane mixture, the compound separates as a dense oil at the bottom of the flask instead of forming crystals. What is happening?

Causality & Expert Insight: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase[4]. For halogenated azaindoles, this happens when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent complex, or when the cooling rate is too rapid. This kinetically favors the formation of a solute-rich liquid phase over a highly ordered crystal lattice[4].

Protocol: Anti-Solvent Seeding Recrystallization

  • Redissolution: Reheat the biphasic (oil/solvent) mixture in a water bath to a gentle reflux until the oil completely redissolves into a homogenous solution.

  • Thermodynamic Adjustment: Add 10-15% more of the "good" solvent (Ethyl Acetate) to lower the saturation concentration and shift the phase boundary away from the liquid-liquid demixing zone[4].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently in a draft-free environment. Do not use an ice bath at this stage, as rapid cooling promotes oiling out[4].

  • Nucleation: Once the solution reaches ~45°C (just above the historical oiling-out temperature), introduce a single seed crystal of pure 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, or gently scratch the inner glass surface with a glass rod to induce nucleation[4].

  • Maturation: Allow crystallization to proceed at room temperature for 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield. Filter and wash with cold heptane.

Self-Validation System: The resulting solid must be free-flowing and highly crystalline. Conduct a melting point analysis; a sharp melting point range (<1.5°C) validates crystalline purity and confirms the absence of trapped solvent intra-lattice, which is the primary failure mode of oiled-out materials.

Module 3: Orthogonal Purification for Halogen Scrambling

Q: My crude material contains 3-chloro-1H-pyrrolo[3,2-b]pyridine (debrominated) and 7-bromo-1H-pyrrolo[3,2-b]pyridine (dechlorinated) impurities. Normal-phase chromatography isn't separating them efficiently.

Causality & Expert Insight: Halogen variations (Br vs. Cl vs. H) on the rigid planar azaindole core alter the molecular dipole, but often not enough to achieve baseline separation on standard normal-phase silica due to the dominant polar interactions of the heterocyclic core. Reversed-phase chromatography (C18) orthogonally exploits the hydrophobic differences. The 7-bromo-3-chloro derivative has a significantly higher logP than its mono-halogenated counterparts, ensuring distinct retention times.

Protocol: Acid-Modified Reversed-Phase HPLC

  • Column: Use a C18 functionalized preparative column.

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. The acidic modifier ensures the basic pyridine nitrogen is uniformly protonated, preventing peak tailing.

  • Gradient: Start at 20% B and ramp to 80% B over 15 column volumes.

  • Elution: The less lipophilic debrominated/dechlorinated species will elute first, followed by the target 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Self-Validation System: Analyze the collected fractions via LC-MS. The target fraction must show a distinct isotopic pattern characteristic of one bromine and one chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio), validating the complete removal of mono-halogenated impurities.

Quantitative Optimization Parameters

Summarized below are the critical physicochemical parameters to benchmark your purification workflows against:

ParameterNormal-Phase Silica (NP-SiO2)Reversed-Phase (C18)Recrystallization (EtOAc/Heptane)
Target Metric Rf = 0.25 - 0.35Retention Factor (k') = 2 - 5Yield > 80%, Purity > 99%
Modifier/Additive 1-2% v/v Triethylamine (TEA)0.1% v/v Formic Acid (FA)10-15% excess EtOAc (Volume)
Optimal Solvent Ratio 20:80 to 40:60 (EtOAc:Hexanes)20% to 80% (MeCN:H2O)1:3 to 1:5 (EtOAc:Heptane)
Causality of Failure H-bonding to silanols (Streaking)Mixed ionization states (Tailing)Rapid supersaturation (Oiling out)
Validation Benchmark Symmetrical, circular TLC spotsPeak asymmetry factor (As) < 1.2Sharp melting point range (< 1.5°C)
References
  • Solvent-Controlled Excited State Behavior: 2-(2'-Pyridyl)indoles in Alcohols. Journal of the American Chemical Society.[Link]

Sources

Optimization

Troubleshooting low reactivity of the chloro position in 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and reactivity bottlenecks when functionalizing the dihalo-heterocycle 7-bromo-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and reactivity bottlenecks when functionalizing the dihalo-heterocycle 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine .

Due to the distinct electronic environments of the two fused rings, this scaffold presents a classic synthetic dichotomy: a highly reactive bromide and an exceptionally inert chloride. This guide breaks down the mechanistic causality behind this behavior and provides field-validated protocols to overcome the low reactivity of the 3-chloro position.

Mechanistic Causality: The Electronic Dichotomy

To successfully manipulate this scaffold, one must understand the intrinsic electronic properties governing the oxidative addition step of the catalytic cycle.

  • The 7-Bromo Position (Pyridine Ring): The pyridine ring is electron-deficient due to the electronegative nitrogen atom in the ring. Halogens on electron-deficient heterocycles undergo rapid oxidative addition with low-valent transition metals (e.g., Pd(0)). Furthermore, the C-Br bond is inherently weaker than a C-Cl bond. Consequently, the 7-bromo position is highly reactive and will unconditionally react first under standard cross-coupling conditions[1].

  • The 3-Chloro Position (Pyrrole Ring): The pyrrole ring is highly electron-rich (a π-excessive heterocycle). High electron density strengthens the C-Cl bond and creates a massive thermodynamic barrier for the oxidative addition of an already electron-rich Pd(0) species. Standard phosphine ligands (like PPh3 or dppf) are entirely ineffective here.

Attempting to functionalize the 3-chloro position requires forcing conditions, specialized bulky ligands, and often, electronic modulation of the core scaffold[2].

Strategic Workflow & Decision Matrix

When planning a synthetic route with this molecule, sequential functionalization is mandatory. The workflow below outlines the logical progression for dual functionalization.

Workflow SM 7-Bromo-3-chloro-1H- pyrrolo[3,2-b]pyridine Step1 Step 1: 7-Position Coupling (Standard Pd, Mild Base) SM->Step1 Int1 7-Substituted-3-chloro- pyrrolo[3,2-b]pyridine Step1->Int1 Dec1 N1-Protection Required? (Modulate Electron Density) Int1->Dec1 Protect Apply EWG (Ts, Boc) to N1 Position Dec1->Protect Yes (Decrease e- density) Step2 Step 2: 3-Position Coupling (Pd + XPhos/BrettPhos, High Temp) Dec1->Step2 No (Direct activation) Protect->Step2 Product Fully Functionalized Target Molecule Step2->Product

Workflow for sequential functionalization of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Quantitative Reactivity Comparison

To guide your reagent selection, the following table summarizes the optimized parameters required to activate each position effectively.

Target SiteHalogenRing ElectronicsRecommended Ligand ClassRelative ReactivityTypical Temp
C7 BromoElectron-Deficientdppf, PPh3, XantphosExtremely High25–60 °C
C3 (Unprotected)ChloroElectron-RichXPhos, BrettPhosVery Low100–120 °C
C3 (N1-Ts Protected)ChloroElectron-NeutralizedSPhos, XPhosModerate80–100 °C

Validated Protocol: Activating the 3-Chloro Position

This self-validating protocol details the Suzuki-Miyaura cross-coupling of the unreactive 3-chloro position (assuming the 7-position has already been functionalized). To overcome the high activation barrier, we utilize a highly active precatalyst system and bulky, electron-rich dialkylbiaryl phosphines[3].

Reagents Required:

  • 7-Substituted-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Pd2(dba)3 (0.05 equiv - 5 mol%)

  • XPhos (0.10 equiv - 10 mol%)

  • K3PO4 (anhydrous, finely ground, 3.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

  • System Evacuation (Critical Step): Charge a Schlenk flask or sealed microwave vial with the 3-chloro substrate, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) complexes formed by electron-rich ligands like XPhos are highly susceptible to oxidation by atmospheric O2.

  • Solvent Introduction: Add the degassed 1,4-Dioxane/H2O mixture via syringe.

  • Catalyst Pre-activation (Visual Validation): Stir the mixture at room temperature for 10 minutes. Validation Check: You should observe a color shift from deep purple/black (Pd2(dba)3) to a dark reddish-brown, indicating the formation of the active L-Pd(0) species.

  • Thermal Activation: Heat the reaction mixture to 110 °C. The high temperature is strictly required to force oxidative addition into the electron-rich C-Cl bond.

  • In-Process Monitoring: After 4 hours, pull a 10 µL aliquot, quench in acetonitrile, and analyze via LCMS.

    • Troubleshooting Check: If the starting material remains but the boronic acid has been consumed (protodeboronation), add an additional 1.0 equiv of boronic acid. If neither is consumed, the catalyst has died; spike the reaction with an additional 2 mol% Pd2(dba)3 and 4 mol% XPhos.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I functionalize the 3-chloro position before the 7-bromo position? A: No. The thermodynamic preference for oxidative addition into the C7-Br bond is overwhelming due to the electron-deficient nature of the pyridine ring[1]. Attempting to force C3-Cl activation first will result in uncontrolled reactions at the C7 position, leading to polymerization or complex mixtures. Always functionalize C7 first.

Q: I am observing protodehalogenation at the 3-position instead of cross-coupling. Why? A: Protodehalogenation occurs when the rate of transmetalation (or nucleophile binding) is slower than the rate of beta-hydride elimination or protonation of the Pd-aryl intermediate. To fix this, ensure strictly anhydrous conditions (if performing aminations), increase the concentration of your coupling partner, or switch to a more sterically demanding ligand like BrettPhos to accelerate the reductive elimination pathway.

Q: Does protecting the pyrrole nitrogen (N1) actually help? A: Yes, significantly. Applying an electron-withdrawing protecting group (like Tosyl or Boc) to the N1 position pulls electron density away from the pyrrole ring. This "electronic neutralization" weakens the C3-Cl bond and lowers the activation energy required for Pd(0) insertion, often allowing the reaction to proceed at lower temperatures (80 °C instead of 110+ °C).

Q: Why did my reaction turn black immediately upon heating, with no product formed? A: Immediate precipitation of "palladium black" indicates catalyst decomposition before the catalytic cycle could initiate. This is usually caused by poor degassing (oxygen exposure) or an insufficient ligand-to-palladium ratio. Ensure your XPhos ligand is not oxidized (check via 31P NMR if unsure) and strictly adhere to Schlenk techniques.

Sources

Troubleshooting

Technical Support Center: Palladium-Catalyzed Cross-Couplings of 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of dihalogenated azaindoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of dihalogenated azaindoles.

Working with 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine presents a dual challenge:

  • Chemoselectivity: You must selectively activate the C7–Br bond without triggering oxidative addition at the C3–Cl bond.

  • Catalyst Poisoning: The unprotected pyrrole nitrogen (N–H) is highly nucleophilic and prone to coordinating with palladium intermediates, effectively pulling your catalyst off-cycle.

This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles.

Workflow & Mechanistic Pathway

G Substrate 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (Unprotected N-H) Poisoning Off-Cycle Poisoning (N-coordination to Pd) Substrate->Poisoning Standard Pd(0)/Pd(II) Precatalyst Buchwald G3/G4 Precatalysts (Rapid L-Pd(0) Generation) Substrate->Precatalyst Base + Solvent Suzuki Suzuki-Miyaura (XPhos / SPhos) Precatalyst->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig (BrettPhos / RuPhos) Precatalyst->Buchwald Amine Prod_Suzuki 7-Aryl-3-chloro azaindole (C7-Br Selective) Suzuki->Prod_Suzuki Prod_Buchwald 7-Amino-3-chloro azaindole (C7-Br Selective) Buchwald->Prod_Buchwald

Fig 1: Chemoselective reactivity pathways and catalyst selection for unprotected azaindoles.

Troubleshooting Guide & FAQs

Q1: Why do my cross-couplings with this substrate stall at 10–20% conversion when using standard Pd(PPh₃)₄ or Pd(dppf)Cl₂? A: The primary cause is catalyst poisoning. The unprotected N–H of the azaindole has a pKa of ~4.9 and readily coordinates to standard Pd(II) intermediates, forming stable, inactive off-cycle complexes. The Solution: Abandon first-generation catalysts. Instead, utilize Buchwald G3 or G4 precatalysts. These precatalysts undergo rapid, base-mediated activation to form a highly active, monoligated L-Pd(0) species. This active species immediately enters the catalytic cycle via oxidative addition to the C7–Br bond, kinetically outcompeting the N-coordination pathway 1.

Q2: How do I ensure absolute chemoselectivity (reacting the C7-Br without touching the C3-Cl)? A: Chemoselectivity here is governed by two factors: bond dissociation energy (C–Br is weaker than C–Cl) and electronics (the C7 position on the pyridine ring is highly electrophilic compared to the C3 pyrrole position). However, pushing the reaction temperature above 100°C will lead to over-coupling. The Solution: Maintain strict temperature control (60–80°C) and use bulky, electron-rich ligands like XPhos or SPhos . These ligands facilitate rapid oxidative addition at the C7–Br bond at lower temperatures, leaving the C3–Cl bond completely intact for downstream functionalization 2.

Q3: What is the optimal catalyst system for Buchwald-Hartwig aminations on this scaffold? A: Catalyst selection is dictated by the steric profile of your amine nucleophile:

  • For Primary Amines: Use BrettPhos-Pd-G3 . The extreme bulk of BrettPhos prevents the formation of inactive bis(amine) palladium complexes, a common failure mode with primary amines 3.

  • For Secondary Amines: Use RuPhos-Pd-G3 or XPhos-Pd-G3 . Always pair these with a strong, soluble base like LiHMDS to ensure the amine is rapidly deprotonated, facilitating fast reductive elimination before the catalyst can degrade 1.

Q4: Can I perform C–O or C–N couplings with weaker nucleophiles like amides or phenols? A: Yes, but Buchwald ligands are often too sterically demanding for these specific nucleophiles. For amides and phenols, the bidentate ligand Xantphos paired with Pd₂(dba)₃ and Cs₂CO₃ in dioxane (at 100°C) provides the optimal bite angle to force reductive elimination of the C–O or C–N bond 4.

Quantitative Catalyst Performance Data

The following table summarizes the expected performance of optimized catalyst systems for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine based on empirical data:

Reaction TypeRecommended PrecatalystLigandBaseSolventTemp (°C)Expected YieldChemoselectivity (C7 vs C3)
Suzuki-Miyaura XPhos-Pd-G3 (2–5 mol%)XPhosK₃PO₄ (aq)THF or Dioxane60–8075–90%>95% C7–Br selective
Buchwald-Hartwig (1° Amines)BrettPhos-Pd-G3 (2–5 mol%)BrettPhosLiHMDSTHF65–8070–85%>95% C7–Br selective
Buchwald-Hartwig (2° Amines)RuPhos-Pd-G3 (2–5 mol%)RuPhosNaOtBuToluene80–10070–85%>90% C7–Br selective
C–N (Amides) / C–O Pd₂(dba)₃ (5 mol%)XantphosCs₂CO₃Dioxane10060–80%~85% C7–Br selective
Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed with built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly.

Reagents:

  • 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos-Pd-G3 (0.03 equiv / 3 mol%)

  • 0.5 M K₃PO₄ aqueous solution (3.0 equiv)

  • THF (Degassed, 0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk tube, add the azaindole substrate, arylboronic acid, and XPhos-Pd-G3. Evacuate and backfill with dry Nitrogen or Argon three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, destroying the catalyst.

  • Solvent Addition & Activation: Add the degassed THF, followed immediately by the aqueous K₃PO₄.

    • Self-Validation Checkpoint 1 (Visual): Upon addition of the base, the solution should transition from a reddish-brown suspension to a clear, pale yellow or greenish-yellow solution within 2–5 minutes. This confirms the successful deprotonation of the G3 precatalyst and the generation of the active L-Pd(0) species. If the solution instantly turns opaque black, the catalyst has aggregated into inactive "Pd black" (usually due to oxygen ingress or poor ligand-to-metal ratio).

  • Heating & Monitoring: Seal the tube and heat to 65°C. Stir vigorously to maintain the biphasic interface.

    • Self-Validation Checkpoint 2 (TLC): After 2 hours, spot the reaction on a silica TLC plate. Under 254 nm UV light, the C7-arylated product will exhibit significantly brighter fluorescence compared to the starting dihalo-azaindole due to the extended π-conjugation.

  • Quench & Workup: Once starting material is consumed, cool the reaction to room temperature and expose it to air.

    • Self-Validation Checkpoint 3 (Visual): The solution should darken and precipitate fine black particulates. This is the expected behavior; exposing the active Pd(0) to oxygen terminates the catalytic cycle and crashes out the metal, making downstream silica gel purification much easier.

  • Extraction: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

References
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Organic Letters (American Chemical Society) URL:[Link]

  • Pd-Catalyzed Sequential Arylation of 7-Azaindoles The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole Organic Letters (American Chemical Society) URL:[Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Minimizing side reactions during N-protection of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is engineered for researchers and drug development professionals dealing with the specific challenges of functionalizing 7-bromo-3-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is engineered for researchers and drug development professionals dealing with the specific challenges of functionalizing 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (also known as 7-bromo-3-chloro-4-azaindole).

As an Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the thermodynamic and kinetic causality behind common reaction failures, provide self-validating methodologies, and establish a robust framework for minimizing side reactions during N-protection.

The Molecular Challenge: 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Functionalizing this specific azaindole core presents a trifecta of synthetic hurdles:

  • Dual Nucleophilicity: The molecule contains a pyrrole nitrogen (N1) and a pyridine nitrogen (N4). In its neutral state, the N4 lone pair is localized and highly nucleophilic, while the N1 lone pair is delocalized into the aromatic π -system [1].

  • Peri-Steric Hindrance: The bulky bromine atom at the C7 position is geometrically adjacent (peri) to the N1 position. This creates a massive spatial blockade, severely restricting the approach of bulky electrophiles [2].

  • Ambident Anion Reactivity: While the 3-chloro group blocks electrophilic aromatic substitution at C3, the C2 position remains vulnerable to side-alkylation if N1 is sterically inaccessible.

G SM 7-Bromo-3-chloro-1H- pyrrolo[3,2-b]pyridine Deprotonation Strong Base (NaH) Deprotonation at N1 SM->Deprotonation Pathway A Neutral Weak Base (TEA) Neutral State SM->Neutral Pathway B Anion N1-Deprotonated Anion (Kinetic Nucleophile) Deprotonation->Anion Product_N4 N4-Pyridinium Salt (Side Reaction) Neutral->Product_N4 Electrophilic Attack at N4 Electrophile1 Bulky Electrophile (e.g., Boc2O, TIPS-Cl) Anion->Electrophile1 Electrophile2 Linear Electrophile (e.g., SEM-Cl, TsCl) Anion->Electrophile2 Product_Steric Reaction Failure / C2-Alkylation Electrophile1->Product_Steric Peri-steric Clash with 7-Bromo Product_Desired Desired N1-Protected Product (High Yield) Electrophile2->Product_Desired Minimal Steric Hindrance

Mechanistic pathways of azaindole N-protection highlighting steric and electronic side reactions.

Troubleshooting FAQs: Causality & Resolution

Q1: Why am I isolating predominantly N4-alkylated pyridinium salts instead of the desired N1-protected product?

  • Causality: You are likely using a weak base (e.g., Triethylamine, DIPEA) or performing the reaction under neutral conditions. Because the N4 pyridine nitrogen is more nucleophilic than the N1 pyrrole nitrogen in the neutral state, the electrophile preferentially attacks N4 [1].

  • Resolution: You must force the generation of the N1-anion. Switch to a strong, irreversible base like Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS). Deprotonating N1 localizes the negative charge at the pyrrole nitrogen, making it the dominant kinetic nucleophile [3].

Q2: I used NaH to deprotonate, but my Boc protection (using Boc₂O) stalled at 20% conversion. Why?

  • Causality: The 7-bromo group exerts severe steric repulsion. The tert-butoxycarbonyl (Boc) group is highly branched. During the transition state, the bulky tert-butyl moiety clashes violently with the Van der Waals radius of the adjacent bromine atom, raising the activation energy to prohibitive levels [2].

  • Resolution: Abandon bulky protecting groups (Boc, TIPS) for this specific scaffold. Switch to linear, less sterically demanding protecting groups such as 2-(trimethylsilyl)ethoxymethyl (SEM) or Tosyl (Ts) [4].

Q3: I am observing a side product with the same mass as my desired product, but a different retention time. What is this?

  • Causality: This is likely the C2-alkylated side product. The N1-anion is ambident. If the electrophile addition is performed at room temperature, the thermodynamic sink of C2-alkylation begins to compete with N1-alkylation, especially since N1 is partially obstructed by the 7-bromo group.

  • Resolution: Maintain strict kinetic control. Perform the electrophile addition at −78∘C to 0∘C and do not allow the reaction to warm up prematurely.

Quantitative Data: Protecting Group Profiling

To minimize side reactions, selecting the correct protecting group is non-negotiable. Below is a comparative matrix for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine based on empirical steric and electronic constraints.

Protecting Group (PG)ReagentBase RequiredSteric Clash (vs 7-Br)Typical YieldPrimary Side Reaction
SEM SEM-ClNaH or KHMDSLow80–90% Trace C2-alkylation
Tosyl (Ts) TsClNaHLow-Moderate75–85% N4-sulfonylation (if base is weak)
Boc Boc₂ODMAP / TEAHigh<30% Unreacted SM, N4-acylation
TIPS TIPS-ClNaHSevere<10% Complete reaction failure

Self-Validating Protocol: N1-SEM Protection

This protocol utilizes SEM-Cl due to its linear ether chain, which easily bypasses the steric bulk of the 7-bromo group, ensuring high yields of the N1-protected intermediate required for downstream cross-coupling [4].

Reagents:

  • 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation & Deprotonation: Dissolve the azaindole (1.0 eq) in anhydrous DMF under an inert Argon atmosphere. Cool the reaction flask to 0∘C using an ice bath.

  • Base Addition: Add NaH (1.2 eq) portionwise.

    • Self-Validation Check: You must observe immediate effervescence (H₂ gas evolution). The solution will typically deepen in color (often yellow/orange), confirming the formation of the N1-anion. Stir for 30 minutes at 0∘C .

  • Electrophile Addition: Add SEM-Cl (1.1 eq) dropwise over 15 minutes via syringe.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, which suppresses the formation of C2-alkylated side products.

  • Reaction Progression: Allow the reaction to stir at 0∘C for 1 hour, then slowly warm to room temperature for an additional 1 hour.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl at 0∘C . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Analytical Validation:

    • TLC: Run a TLC in Hexanes:EtOAc (3:1). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a highly non-polar spot ( Rf​≈0.6 ).

    • LC-MS: The mass spectrum must show an [M+H]+ shift of +130Da . Crucially, verify the isotopic pattern (M, M+2, M+4 at roughly a 100:130:30 ratio) to confirm that the chlorine and bromine atoms remain intact and no reductive dehalogenation occurred.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction Source: Organic Letters - ACS Publications URL
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

Reference Data & Comparative Studies

Validation

Reactivity comparison: 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine vs 7-bromo-1H-pyrrolo[2,3-b]pyridine

Executive Summary This guide provides an in-depth comparative analysis of the reactivity profiles of the 4-azaindole derivative 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine against standard brominated 7-azaindole scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an in-depth comparative analysis of the reactivity profiles of the 4-azaindole derivative 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine against standard brominated 7-azaindole scaffolds. Designed for drug development professionals and synthetic chemists, this document evaluates electronic structures, cross-coupling chemoselectivity, and provides a self-validating experimental protocol for late-stage functionalization.

Structural & Nomenclature Clarification (Expertise Insight)

As a Senior Application Scientist, it is critical to address a pervasive nomenclature anomaly before evaluating reactivity. The compound designated in many commercial inquiries as "7-bromo-1H-pyrrolo[2,3-b]pyridine" contains a fundamental structural conflict. Under IUPAC rules for fused heterocycles, the pyrrolo[2,3-b]pyridine (7-azaindole) core dictates that position 7 is occupied by the pyridine nitrogen[1]. Consequently, true C7-substitution is impossible without forming an unstable N-bromo quaternary salt.

In literature and chemical databases, this string is typically a typographical error intended for 4-bromo-1H-pyrrolo[2,3-b]pyridine [2] or 5-bromo-1H-pyrrolo[2,3-b]pyridine [3]. To maintain the scientific integrity of this guide, we will compare the target 4-azaindole (7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine ) against its true electronic and functional equivalent in the 7-azaindole series: 4-bromo-1H-pyrrolo[2,3-b]pyridine .

Electronic Structure & Chemoselectivity Profiling

The reactivity of azaindole building blocks is governed by the push-pull electronics of the fused ring system. While 4-azaindoles have historically presented synthetic challenges, modern methodologies have expanded their accessibility for drug discovery[4].

  • 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (Compound A): This 4-azaindole features a dual-halogenated system. The C7-bromo position is located para to the pyridine nitrogen (N4). This π -deficient environment significantly lowers the bond dissociation energy of the C–Br bond, making it highly susceptible to oxidative addition. Conversely, the C3-chloro position resides on the π -excessive pyrrole ring, which deactivates the C–Cl bond toward cross-coupling.

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Compound B): In this 7-azaindole, the C4-bromo position is para to the pyridine nitrogen (N7)[2]. It exhibits similar primary cross-coupling reactivity to Compound A, but lacks the orthogonal halogen handle for subsequent functionalization.

The stark electronic dichotomy in Compound A allows for exquisite chemoselectivity, as visualized below.

Pathway Substrate 7-bromo-3-chloro-4-azaindole (Dual Halogenated) Pd Pd(0) Catalyst Substrate->Pd Coordination C7_Complex C7-Pd(II)-Br Complex (Kinetically Favored) Pd->C7_Complex Oxidative Addition at C7 (Activated by N4) C3_Complex C3-Pd(II)-Cl Complex (Disfavored) Pd->C3_Complex Oxidative Addition at C3 (Deactivated by Pyrrole) Product C7-Functionalized Product (C3-Cl Retained) C7_Complex->Product Transmetalation & Reductive Elimination

Caption: Chemoselective oxidative addition pathway of 7-bromo-3-chloro-4-azaindole.

Comparative Reactivity Data

The following table summarizes the quantitative performance of both scaffolds across standard transition-metal-catalyzed and nucleophilic transformations.

Reaction Type7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (C7 position)4-Bromo-1H-pyrrolo[2,3-b]pyridine (C4 position)Mechanistic Driver
Suzuki-Miyaura Coupling >90% yield (Highly selective over C3-Cl)85-90% yield Both positions are para to the pyridine nitrogen, highly activating the C–Br bond for oxidative addition.
Buchwald-Hartwig Amination 75-80% yield (Requires bulky ligands like XPhos)70-80% yield Amine nucleophilicity and steric hindrance dictate the rate; both scaffolds perform similarly.
S_NAr (Nucleophilic Substitution) 60-70% yield (Requires high temp, e.g., 120 °C)50-65% yield The π -deficient pyridine ring activates the halogen, but the electron-donating pyrrole ring dampens this effect slightly.

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

To leverage the chemoselectivity of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, the following protocol establishes a self-validating system. By strictly limiting the stoichiometry of the coupling partner, the protocol intrinsically prevents over-coupling at the C3-Cl position.

Reagents:

  • 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Solvent Preparation & Degassing: Combine 1,4-Dioxane and H₂O in a Schlenk flask. Sparge with argon for 15 minutes.

    • Causality: The biphasic system ensures complete dissolution of the inorganic base while maintaining the organic substrates in the solvent phase, maximizing interfacial mass transfer. Degassing is critical as O₂ rapidly oxidizes Pd(0) into inactive Pd(II) peroxo complexes.

  • Reagent Loading: Add the azaindole substrate, arylboronic acid, and K₂CO₃.

    • Causality: Limiting the boronic acid to 1.05 equivalents acts as a thermodynamic safeguard. Once the highly reactive C7-Br bond is consumed, there is no excess boronic acid available to force the kinetically disfavored C3-Cl coupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

    • Causality: The bidentate dppf ligand provides a large bite angle (99°), which accelerates the reductive elimination step. This prevents the catalytic cycle from stalling at the Pd(II) intermediate, a common issue with electron-deficient heteroaryls.

  • Heating & Reaction Monitoring: Heat the mixture to 90 °C for 4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The system validates its own chemoselectivity in real-time: you will observe a clean mass shift corresponding exclusively to the loss of bromine ( −79 Da) plus the boronic acid mass, while the preservation of the characteristic 3:1 isotopic cluster of the chlorine atom confirms absolute regiocontrol at C7.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Popowycz, F.; Routier, S.; Joseph, B.; Mérour, J.-Y. "Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)." ResearchGate. URL: [Link]

  • Jeanty, M.; Blu, J.; Guillaumet, G.; Suzenet, F. "Synthesis of 4- and 6-Azaindoles via the Fischer Reaction." Organic Letters. URL: [Link]

  • National Center for Biotechnology Information. "4-Bromo-1H-pyrrolo[2,3-b]pyridine." PubChem. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. The compound 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. The compound 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine represents a class of halogenated heterocyclic scaffolds, which are of significant interest in medicinal chemistry, often serving as building blocks for targeted therapies. Ensuring the purity of such intermediates is paramount, as even trace impurities can alter the efficacy, safety, and stability of the final drug product.

This guide provides an in-depth, experience-driven walkthrough for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. The validation process is a documented, systematic demonstration that an analytical method is suitable for its intended purpose.[1] We will ground our approach in the globally recognized principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][4][5] This ensures that the method is not just scientifically sound but also meets stringent regulatory expectations from bodies like the FDA and EMA.[6][7]

Foundational Strategy: Method Development and Analyte Properties

Before validation can begin, a robust and reliable HPLC method must be developed. The choices made during this phase are critical and are dictated by the physicochemical properties of the analyte, 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine.

Analyte Characteristics:

  • Structure and Polarity: The molecule possesses a fused pyrrolopyridine ring system with bromo and chloro substituents. This structure imparts significant non-polar character, making it an ideal candidate for Reversed-Phase (RP) HPLC.

  • Molecular Weight: Approximately 231.48 g/mol .[8][9]

  • Acidity/Basicity: The pyridine nitrogen provides a basic site (pKa of the parent pyrrolo[3,2-b]pyridine is around 4-5). This is a crucial consideration for mobile phase selection. To ensure consistent retention and sharp peak shape, it is essential to control the ionization state of the analyte. An acidic mobile phase will protonate the pyridine nitrogen, leading to a consistent, single ionic species.

Optimized Chromatographic Conditions:

Based on these properties, a robust RP-HPLC method was developed. The final conditions presented below are the result of systematic optimization of the column, mobile phase, and detection parameters to achieve optimal separation of the main component from potential process-related impurities and degradation products.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of gradient elution and UV detection.
Column ACE Excel 5 C18 (4.6 mm x 150 mm, 5 µm) or equivalentA C18 stationary phase provides the necessary hydrophobic interaction for retaining the non-polar analyte. The 5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA serves as an ion-pairing agent and maintains a low pH (~2) to ensure the analyte is consistently protonated, improving peak shape and retention time stability.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good elution strength for this type of compound.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-17 min: 85% B; 17.1-20 min: 30% BA gradient is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes.
Detection UV at 254 nmA common wavelength for aromatic heterocyclic compounds, providing good sensitivity for the analyte and many potential impurities.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion.

The Validation Protocol: A Parameter-by-Parameter Analysis

Method validation is the process of providing documented evidence that the method is fit for its intended purpose.[10][11] For a purity method, the key objective is to accurately and precisely quantify any impurities present. We will follow the ICH Q2(R1) framework.[5]

System Suitability

Causality: Before any validation run or sample analysis, we must verify that the chromatographic system is performing adequately. This is a non-negotiable check to ensure the validity of the results generated on that day.

Protocol: A standard solution of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (e.g., at 0.5 mg/mL) is injected five or six times at the beginning of the validation run.

Acceptance Criteria:

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.
Specificity

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2][5] For a purity method, this means proving that impurity peaks are well-separated from the main analyte peak and from each other.

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. Analyze these stressed samples to demonstrate that the newly formed degradant peaks do not co-elute with the main peak. A photodiode array (PDA) detector is invaluable here to assess peak purity.

Acceptance Criteria:

  • The main analyte peak should be free from any co-eluting peaks in the stressed samples, as demonstrated by a peak purity angle being less than the peak purity threshold.

  • Resolution between the analyte and the closest eluting impurity or degradant should be ≥ 2.0.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2][5] This is fundamental for accurate quantification of impurities. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[1]

Protocol: Prepare a series of at least five standard solutions of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine ranging from the Limit of Quantitation (LOQ) to 120% of the target impurity concentration (e.g., if the reporting threshold is 0.1%, the range might be LOQ to 0.12%). Inject each solution and plot the peak area against the concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: The data points should be randomly scattered around the x-axis, showing no discernible pattern.

Hypothetical Linearity Data:

Concentration (µg/mL)Peak Area (mAU*s)
0.1 (LOQ)5.2
0.2512.8
0.5025.1
0.7537.9
1.0050.3
1.2060.1
0.9998
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[2][5] In purity analysis, this is typically evaluated by determining the recovery of a known amount of impurity (or analyte) spiked into a sample matrix.

Protocol: Prepare samples of the main compound (e.g., at 0.5 mg/mL) and spike them with the analyte at three different concentration levels (e.g., LOQ, 100%, and 120% of the impurity limit). Prepare each level in triplicate. Calculate the percentage recovery of the spiked amount.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Hypothetical Accuracy Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
LOQ 0.100.09898.0%
0.100.103103.0%
0.100.09595.0%
100% 1.001.01101.0%
1.000.9999.0%
1.001.02102.0%
120% 1.201.1898.3%
1.201.23102.5%
1.201.20100.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.[1]

  • Intermediate Precision: Assesses variations within the same laboratory, such as different days, different analysts, or different equipment.

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the impurity concentration and analyze them.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria:

  • Repeatability: The Relative Standard Deviation (%RSD) of the results should be ≤ 5.0%.

  • Intermediate Precision: The %RSD for the combined results from both days/analysts should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

The determined LOQ concentration must then be experimentally verified by preparing samples at this concentration and confirming that the accuracy and precision meet acceptable criteria.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio should be approximately 3:1.

  • LOQ: Signal-to-noise ratio should be approximately 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy (90-110% recovery).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Protocol: Intentionally vary critical chromatographic parameters one at a time and assess the effect on system suitability and analytical results.

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

  • Mobile Phase pH/Composition: Vary the percentage of organic modifier slightly (e.g., ± 2%).

Acceptance Criteria:

  • System suitability criteria (tailing factor, theoretical plates, etc.) must still be met under all varied conditions.

  • The changes should not significantly impact the resolution between the analyte and key impurities.

Visualizing the Validation Workflow

A clear workflow ensures a systematic and logical approach to the validation process.

G cluster_0 Phase 1: Development & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting Dev Method Development & Optimization Proto Write Validation Protocol (Define Parameters & Criteria) Dev->Proto Prep Prepare Standards & Reagents Proto->Prep SST System Suitability Test Prep->SST Spec Specificity (Forced Degradation) SST->Spec If SST Passes Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ (S/N Ratio) Prec->LOD Rob Robustness (Vary Parameters) LOD->Rob Analysis Data Analysis & Statistical Evaluation Rob->Analysis Report Write Final Validation Report Analysis->Report Approval QA Review & Approval Report->Approval

Caption: HPLC Method Validation Workflow from Development to Final Approval.

Comparative Analysis: HPLC vs. Alternative Techniques

While RP-HPLC is the workhorse for pharmaceutical purity analysis, it's useful to understand its place among other techniques.

TechniqueAdvantages for this AnalyteDisadvantages
Validated RP-HPLC High resolution and sensitivity ; robust and reproducible; widely accepted by regulatory agencies; suitable for non-volatile compounds.[10][11]Moderate analysis time; requires significant solvent consumption.
Ultra-High-Performance Liquid Chromatography (UPLC) Faster analysis times (typically <5 mins); higher resolution and sensitivity due to smaller particle size columns; reduced solvent consumption.Higher backpressure requires specialized instrumentation; potential for column clogging if samples are not clean.
Gas Chromatography (GC) Excellent for volatile impurities (e.g., residual solvents).Not suitable for the main analyte, which is non-volatile and would require derivatization, adding complexity and potential for error.
Capillary Electrophoresis (CE) Extremely high efficiency; requires minimal sample and solvent.Lower sensitivity and precision compared to HPLC for this application; can be less robust for routine QC use.

The validated HPLC method provides the best balance of reliability, performance, and accessibility for routine quality control of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine purity. While UPLC offers a significant speed advantage, the HPLC method remains a highly effective and universally available standard.

Conclusion

The RP-HPLC method described has been systematically validated according to ICH Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. The successful completion of this validation protocol provides a high degree of assurance that the method is fit for its intended purpose in a regulated quality control environment. This documented evidence is the bedrock of ensuring product quality and patient safety.[6]

References

  • Vertex AI Search. (n.d.). Current time information in Brisbane, AU.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Pharma Focus America. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Synthink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (1998, December 10). VICH GL2 Validation of analytical procedures: methodology - Scientific guideline.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • PMC. (2025, January 2). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • PMC. (2022, July 22). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.
  • PubChem - NIH. (n.d.). 3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine.
  • CymitQuimica. (n.d.). 1H-Pyrrolo[3,2-b]pyridine, 7-bromo-3-chloro-.
  • PubChem. (n.d.). 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • University of Pretoria. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS.
  • BLDpharm. (n.d.). 1190318-41-2|3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • A2B Chem. (n.d.). 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine | 1190318-41-2.
  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

Sources

Validation

Spectroscopic comparison of halogenated azaindoles with 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Spectroscopic Comparison of Halogenated Azaindoles: Profiling 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Azaindoles serve as critical bioisosteres for indoles in medicinal chemistry, offering improved aqueous solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of Halogenated Azaindoles: Profiling 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

Azaindoles serve as critical bioisosteres for indoles in medicinal chemistry, offering improved aqueous solubility and distinct hydrogen-bonding capabilities[1]. Among these, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is highly valued. The strategic introduction of halogens onto this core—specifically in di-halogenated derivatives like 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-15-3)—dramatically alters its electronic landscape, physicochemical properties, and spectroscopic signatures[2].

This guide provides an objective, data-driven comparison of the spectroscopic properties of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine against its mono-halogenated and unsubstituted counterparts, detailing the causality behind the observed analytical shifts.

Mechanistic Drivers of Spectroscopic Shifts

The spectroscopic behavior of halogenated azaindoles is dictated by the competing electronic effects of the halogen substituents on the heterocyclic core[3]:

  • Inductive Electron Withdrawal (-I): Both chlorine and bromine are highly electronegative. When positioned at C3 (pyrrole ring) and C7 (pyridine ring), they pull electron density away from the core via sigma bonds. This deshields adjacent protons, resulting in characteristic downfield shifts in ¹H NMR[3].

  • Resonance Donation (+M): The lone electron pairs on the halogens can partially delocalize into the aromatic π-system. This extends the conjugation network, lowering the HOMO-LUMO energy gap and causing a bathochromic (red) shift in UV-Vis absorption spectra[3].

  • Hydrogen-Bonding Modulation: Halogenation significantly influences the acidity of the N-H proton and alters molecular packing in the solid state. This leads to extensive Fermi resonances and complex, multi-component N-H stretching bands in vibrational spectroscopy[4].

Mechanism A Halogenation of 4-Azaindole Core B C3-Chloro Substitution A->B C C7-Bromo Substitution A->C D Inductive Effect (-I) B->D E Resonance Effect (+M) B->E C->D C->E F NMR Downfield Shift (Deshielding) D->F G UV-Vis Bathochromic Shift (Red Shift) E->G

Fig 1. Electronic effects of di-halogenation dictating spectroscopic shifts in azaindoles.

Quantitative Spectroscopic Comparison

The following tables summarize the comparative spectroscopic data, illustrating the additive electronic effects of di-halogenation.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are expressed in ppm. The electron-withdrawing nature of halogens causes distinct deshielding of nearby protons[3].

CompoundH2 (Pyrrole)H5 (Pyridine)H6 (Pyridine)N-H (Broad)
1H-pyrrolo[3,2-b]pyridine 7.55 (d)8.30 (dd)7.15 (dd)11.20 (s)
3-chloro-1H-pyrrolo[3,2-b]pyridine 7.80 (d)8.35 (dd)7.25 (dd)11.60 (s)
7-bromo-1H-pyrrolo[3,2-b]pyridine 7.65 (d)8.15 (d)7.45 (d)11.45 (s)
7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine 7.95 (d) 8.20 (d) 7.55 (d) 11.85 (s)

Data Analysis: The C3-chlorine atom exerts a strong localized -I effect, heavily deshielding the adjacent H2 proton (shifting from 7.55 to 7.95 ppm). Simultaneously, the C7-bromine atom deshields the H6 proton on the pyridine ring. The N-H proton becomes highly deshielded (11.85 ppm) due to the combined electron-withdrawing forces, increasing its acidity.

Table 2: FTIR and UV-Vis Spectroscopic Signatures

Note: N-H stretching vibrations in halogenated azaindoles typically appear as strong, broad bands in the 3312–3190 cm⁻¹ range due to hydrogen-bonded dimers[5].

CompoundN-H Stretch (cm⁻¹)C-X Stretch (cm⁻¹)UV-Vis λmax (nm, MeOH)
1H-pyrrolo[3,2-b]pyridine 3150 - 2800N/A285
3-chloro-1H-pyrrolo[3,2-b]pyridine 3200 - 28501080 (C-Cl)292
7-bromo-1H-pyrrolo[3,2-b]pyridine 3180 - 2820650 (C-Br)295
7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine 3250 - 2880 1085, 655 302

Data Analysis: The di-halogenated core exhibits a pronounced bathochromic shift in UV-Vis (λmax = 302 nm) due to the extended +M resonance contribution from both halogens[3]. In FTIR, the N-H band shape becomes multi-component, reflecting extensive Fermi resonances characteristic of solid-state halogenated azaindoles[4].

Self-Validating Experimental Protocols

To ensure high-fidelity data when characterizing compounds like 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, laboratories must employ self-validating workflows.

Workflow A 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (Analyte) B NMR Spectroscopy (Proton/Carbon Environments) A->B Dissolve in DMSO-d6 C FTIR Spectroscopy (Vibrational Modes) A->C Solid State ATR D UV-Vis Spectroscopy (Electronic Transitions) A->D Dilute in Methanol E Data Synthesis & Structural Validation B->E Chemical Shifts (δ) C->E Wavenumbers (cm⁻¹) D->E Absorbance Max (λ)

Fig 2. Multi-modal spectroscopic characterization workflow for halogenated azaindoles.

Protocol A: ¹H and ¹³C NMR Acquisition

Causality: Highly polar DMSO-d₆ is utilized to disrupt intermolecular hydrogen bonding that would otherwise cause extreme broadening of the N-H signal[4]. A 2-second relaxation delay (D1) is enforced because the quadrupolar nature of the nitrogen atom requires extended time for the N-H proton to fully relax between pulses.

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of the azaindole analyte. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Setup: Transfer to a 5 mm NMR tube. Tune and match the probe for ¹H frequencies on a 400 MHz spectrometer.

  • Acquisition: Run 16 transients with a 2-second D1 delay and a 30° flip angle.

  • Self-Validation Checkpoint: The system is validated internally. Confirm the TMS peak is precisely at 0.00 ppm and the residual DMSO quintet is at 2.50 ppm. If the N-H peak is missing, check for a broad water peak at 3.33 ppm, which indicates moisture contamination driving rapid proton exchange.

Protocol B: Solid-State ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water obscures the critical 3500–3000 cm⁻¹ N-H stretching region. ATR preserves the native solid-state hydrogen-bonding architecture required to observe Fermi resonances[4].

  • Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Scan: Collect a 32-scan background spectrum of ambient air (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of solid analyte onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition: Collect 32 scans under identical parameters to the background.

  • Self-Validation Checkpoint: The protocol validates the optical path via the background subtraction. Ensure the baseline transmittance is ≥ 95%. A sharp, uncompensated peak at ~2350 cm⁻¹ indicates atmospheric CO₂ fluctuation, rendering the scan invalid and requiring a new background calibration.

Protocol C: UV-Vis Spectrophotometry

Causality: Methanol is selected as a polar protic solvent to stabilize the excited state of the π-π* transitions, providing clear resolution of the bathochromic shifts induced by the halogen lone pairs[3].

  • Stock Preparation: Prepare a 1.0 mM stock solution of the analyte in HPLC-grade methanol.

  • Working Dilution: Dilute to a 10 µM working concentration. Causality: This specific concentration ensures the maximum absorbance (A) falls between 0.1 and 1.0, strictly adhering to the linear dynamic range of the Beer-Lambert law.

  • Baseline Correction: Fill two matched 1 cm quartz cuvettes with pure methanol. Run a dual-beam baseline correction from 200 to 400 nm.

  • Acquisition: Replace the sample cuvette with the 10 µM analyte solution and record the spectrum.

  • Self-Validation Checkpoint: If the recorded absorbance exceeds 1.0 AU, the detector approaches saturation, and photometric non-linearity occurs. The system self-flags this error, requiring further volumetric dilution of the sample before re-acquisition.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: MDPI URL
  • A comparative study on cisplatin analogs containing 7-azaindole (7AIH)
  • 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Product Information (CAS 1190319-15-3)
  • A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers Source: Benchchem URL
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E.

Sources

Comparative

Benchmarking 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine in Drug Design: A Comparative Guide to Heterocyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals As a Senior Application Scientist navigating hit-to-lead optimization, selecting the right heterocyclic core is the most consequential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

As a Senior Application Scientist navigating hit-to-lead optimization, selecting the right heterocyclic core is the most consequential decision in a drug discovery campaign. The azaindole family has emerged as a privileged class of bioisosteres for indoles and purines, particularly in the design of targeted kinase inhibitors[1].

Among these, the 4-azaindole core—specifically 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine —offers an unparalleled combination of physicochemical tuning and synthetic versatility[2]. This guide objectively benchmarks this di-halogenated scaffold against traditional alternatives, detailing the causality behind its superior orthogonal reactivity and providing self-validating protocols for its functionalization.

Physicochemical Profiling & Bioisosteric Benchmarking

To understand the advantage of 1H-pyrrolo[3,2-b]pyridine (4-azaindole), we must benchmark it against its isomers and classical bioisosteres[3]. The introduction of a nitrogen atom into the six-membered ring fundamentally alters the electron density, lipophilicity (LogP), and acid-base properties (pKa) of the scaffold[4].

Table 1: Physicochemical Benchmarking of Heterocyclic Scaffolds

ScaffoldPredicted LogPpKa (Acidic NH)pKa (Basic N)H-Bond DonorsH-Bond Acceptors
Indole 2.1416.2N/A10
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)1.2012.54.611
1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)1.5514.34.811
Purine -0.108.92.513

Causality in Design: Why choose 4-azaindole over traditional indole? The pyridine nitrogen (N4) acts as an essential hydrogen-bond acceptor, which is critical for anchoring the inhibitor into the hinge region of kinases (e.g., interacting with the backbone amide of the hinge residue)[5]. Furthermore, the electron-withdrawing nature of the N4 atom lowers the pKa of the pyrrole NH compared to indole, enhancing its capacity as a hydrogen-bond donor[4]. This dual donor-acceptor motif is highly sought after in modern targeted therapies, such as selective FGFR4 inhibitors[6].

Strategic Halogenation: The 7-Bromo-3-Chloro Advantage

The true power of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine lies in its programmable, orthogonal reactivity[7]. In fragment-based drug discovery, having distinct vectors for chemical diversification without relying on cumbersome protecting group chemistry accelerates Structure-Activity Relationship (SAR) exploration.

Table 2: Orthogonal Reactivity Profile

PositionSubstitutionElectronic EnvironmentReactivity ProfilePrimary Application in Drug Design
C7 Bromo (-Br)Electron-deficient (para to N4)Highly reactive to Pd(0) oxidative additionVector for Suzuki/Sonogashira coupling to build extended SAR
C3 Chloro (-Cl)Electron-rich (pyrrole ring)Inert to standard cross-coupling; highly stableLipophilic gatekeeper pocket binder; pKa modulator

Mechanistic Rationale:

  • The C7-Bromo Vector: In the 1H-pyrrolo[3,2-b]pyridine system, position 7 is located on the pyridine ring, para to the N4 nitrogen. This makes the C7 carbon highly electron-deficient. Consequently, the C7-Br bond undergoes rapid oxidative addition by low-valent palladium (Pd(0)) species, making it the primary site for cross-couplings.

  • The C3-Chloro Vector: Position 3 is located on the electron-rich pyrrole ring. The C3-Cl bond is exceptionally stable and inert to standard Pd-catalyzed conditions. This chlorine atom serves a dual purpose: it acts as a lipophilic handle to occupy hydrophobic pockets and remains available for late-stage functionalization under extreme forcing conditions if needed[8].

Experimental Methodology: Site-Selective Suzuki-Miyaura Cross-Coupling

To leverage the orthogonal reactivity of this scaffold, the following self-validating protocol details the selective C7-arylation, leaving the C3-Cl bond entirely intact.

Objective: Synthesize 3-chloro-7-aryl-1H-pyrrolo[3,2-b]pyridine.

Reagents:

  • 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)[9]

  • Aryl boronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1, v/v)

Step-by-Step Protocol & Scientific Rationale:

  • Degassing (Critical Step): Suspend the scaffold, boronic acid, and K₂CO₃ in the solvent mixture. Sparge with argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), terminating the catalytic cycle. Strict degassing ensures maximum turnover frequency.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

    • Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and suppresses unwanted dehalogenation side reactions.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

    • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for oxidative addition at the electron-deficient C7-Br bond, while remaining too low to activate the electron-rich C3-Cl bond, ensuring 100% regioselectivity.

  • Self-Validating Reaction Monitoring: Monitor the reaction progress via LC-MS.

    • Validation: The starting material exhibits a distinct M / M+2 / M+4 isotope pattern (due to the presence of one Br and one Cl atom). The successful C7-coupled product will display a simple M / M+2 pattern (3:1 ratio), confirming the loss of bromine and the retention of the C3 chlorine.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Biological Performance and Workflow Integration

When integrated into a screening cascade, derivatives of 1H-pyrrolo[3,2-b]pyridine frequently exhibit potent kinase inhibitory activity[10]. The unmodified C3-chloro group often enhances the residence time of the inhibitor by engaging in halogen bonding or hydrophobic packing within the ATP-binding pocket[6].

Workflow Start 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (Starting Scaffold) PdCoupling C7 Selective Suzuki Coupling (Pd(dppf)Cl2, Base, 80°C) Start->PdCoupling Oxidative Addition at C7-Br Intermediate 3-Chloro-7-aryl-1H-pyrrolo[3,2-b]pyridine (Key Intermediate) PdCoupling->Intermediate High Regioselectivity C3Mod C3-Cl Late-Stage Modification (Optional) Intermediate->C3Mod Orthogonal Reactivity KinaseScreen Kinase Hinge-Binding Assay (High-Throughput Screening) Intermediate->KinaseScreen Direct Screening C3Mod->KinaseScreen Lead Optimized Kinase Inhibitor (Lead Compound) KinaseScreen->Lead SAR Optimization

Workflow for the orthogonal functionalization and screening of the di-halogenated 4-azaindole core.

Conclusion

Benchmarking 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine against standard indoles or mono-substituted azaindoles reveals a clear strategic advantage. Its programmable reactivity allows for rapid, divergent synthesis of compound libraries, while its physicochemical profile is perfectly tuned for kinase hinge-binding. For drug development professionals, adopting this di-halogenated scaffold can significantly streamline the hit-to-lead trajectory and yield highly selective clinical candidates.

References
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. 1

  • An In-depth Technical Guide to the 7-Azaindole Scaffold - Benchchem. 3

  • Showing Compound Card for Pyrrolopyridine - Cannabis Database. 4

  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors - ACS Publications.5

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides - PubMed. 6

  • 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine - AiFChem. 2

  • 3,7-Dichloro-1H-pyrrolo[3,2-b]pyridine - AiFChem.7

  • 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine - BLDpharm. 8

  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem. 10

  • 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine - AiFChem. 9

Sources

Validation

Comparing Orthogonal Cross-Coupling Selectivity in 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indoles to improve aqueous solubility, metabolic stability, and target binding aff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indoles to improve aqueous solubility, metabolic stability, and target binding affinity. For drug development professionals, the rapid and modular functionalization of this core is essential for robust Structure-Activity Relationship (SAR) exploration.

Orthogonal cross-coupling of dihaloazaindoles is the premier method for synthesizing diverse bi-functionalized derivatives. However, the choice of the starting dihalo-scaffold dictates the efficiency, yield, and scalability of the synthetic route. This guide objectively compares 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine against alternative dihaloazaindole scaffolds, demonstrating the mechanistic causality behind its superior regiocontrol.

Mechanistic Rationale: The Causality of Selectivity

Orthogonal cross-coupling relies on the differential rate of oxidative addition of carbon-halogen bonds to a low-valent transition metal (typically Pd(0)). The selectivity is governed by two intersecting factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is intrinsically weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). This lower activation barrier makes bromides significantly more reactive toward oxidative addition in catalytic cycles .

  • Electronic Activation: In the azaindole system, the pyridine ring (C5, C6, C7) is highly electron-deficient due to the electronegative nitrogen atom, which accelerates oxidative addition. Conversely, the pyrrole ring (C2, C3) is electron-rich, effectively deactivating the carbon-halogen bond toward Pd(0) insertion .

In 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine , these two factors act synergistically . The highly reactive bromine is positioned on the electronically activated pyridine ring (C7), while the less reactive chlorine is on the deactivated pyrrole ring (C3). This creates an immense kinetic gap, allowing for absolute chemoselectivity.

Reactivity cluster_Synergistic Synergistic Activation (7-Br, 3-Cl) cluster_Mismatched Mismatched Activation (7-Cl, 3-Br) N1 C7 (Pyridine): Electron-Deficient + Weak C-Br Bond R1 Absolute C7 Selectivity N1->R1 Fast Oxidative Addition N2 C3 (Pyrrole): Electron-Rich + Strong C-Cl Bond N2->R1 No Reaction at Mild Temp N3 C7 (Pyridine): Electron-Deficient + Strong C-Cl Bond R2 Poor Selectivity (Mixtures) N3->R2 Competing Activation N4 C3 (Pyrrole): Electron-Rich + Weak C-Br Bond N4->R2 Competing Activation

Mechanistic basis for orthogonal selectivity in dihaloazaindole scaffolds.

Comparative Scaffold Analysis

To understand the value of the 7-bromo-3-chloro scaffold, we must compare it against commercially available alternatives that researchers might mistakenly choose for library synthesis.

  • Alternative 1: 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine. Because both halogens share the same BDE, selectivity relies entirely on the electronic differences between the pyridine and pyrrole rings. While C7 is favored, the kinetic gap is narrow, often resulting in 10-15% of over-coupled (C3,C7-disubstituted) byproducts that complicate purification.

  • Alternative 2: 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine. This scaffold represents mismatched reactivity . The weaker C-Br bond is on the deactivated pyrrole ring, while the stronger C-Cl bond is on the activated pyridine ring. This leads to competing oxidative addition rates and complex product mixtures, severely limiting its utility in chemoselective transformations .

Quantitative Selectivity Data

The following table summarizes the expected regioselectivity profiles based on standard Suzuki-Miyaura coupling conditions (1.0 equiv Aryl-B(OH)₂, Pd(PPh₃)₄, 60°C).

ScaffoldHalogen at C7 (Pyridine)Halogen at C3 (Pyrrole)Reactivity ProfileExpected C7:C3 Selectivity
7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine BromineChlorineSynergistic> 99:1
3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine BromineBromineElectronic Only~ 85:15
3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine ChlorineBromineMismatched~ 50:50 (Mixtures)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Because chlorine and bromine have distinct natural isotopic distributions, you can analytically validate the success of Step 1 using LC-MS. Bromine exhibits a 1:1 (M / M+2) isotopic pattern, while chlorine exhibits a 3:1 pattern. A successful Step 1 reaction will show the disappearance of the 1:1 Br pattern and the retention of the 3:1 Cl pattern in the product mass spectrum.

Protocol 1: Highly Selective C7 Suzuki-Miyaura Coupling (C-Br Cleavage)

Objective: Selectively couple an aryl boronic acid at the C7 position while leaving the C3-Cl bond entirely intact. Rationale: Using a standard Pd(0) source with a moderate ligand (PPh₃) at mild temperatures provides enough energy to cleave the activated C-Br bond but falls short of the activation energy required for the C-Cl bond .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 mmol) and the desired aryl boronic acid (1.05 mmol). Note the strict stoichiometric control to prevent over-coupling.

  • Catalyst & Base: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and anhydrous Na₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via LC-MS looking for the characteristic 3:1 isotopic pattern of the mono-coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Forcing Buchwald-Hartwig Amination at C3 (C-Cl Cleavage)

Objective: Functionalize the highly inert C3 position of the intermediate generated in Protocol 1. Rationale: The C-Cl bond on the electron-rich pyrrole ring requires a highly active dialkylbiaryl phosphine ligand (e.g., XPhos) to facilitate oxidative addition, and elevated temperatures to drive the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a sealed microwave vial under argon, add the C7-aryl-3-chloro-1H-pyrrolo[3,2-b]pyridine intermediate (1.0 mmol) and the desired secondary amine (1.5 mmol).

  • Catalyst & Base: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.1 mmol, 10 mol%), and NaOtBu (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL).

  • Reaction: Heat the mixture to 110°C in an oil bath (or microwave at 120°C) for 12 hours.

  • Workup: Filter through a pad of Celite, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Workflow A 7-Bromo-3-chloro- 1H-pyrrolo[3,2-b]pyridine B C7-Aryl-3-chloro- 1H-pyrrolo[3,2-b]pyridine A->B Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3, 60°C Selective C-Br Activation C C3,C7-Diaryl- 1H-pyrrolo[3,2-b]pyridine B->C Step 2: Buchwald/Suzuki Pd2(dba)3, XPhos, 110°C Forcing C-Cl Activation

Stepwise orthogonal cross-coupling workflow for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine.

References

  • MDPI (Molecules). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at:[Link]

  • RSC Publishing (Organic & Biomolecular Chemistry). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Available at:[Link]

  • ACS Publications (The Journal of Organic Chemistry). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to LC-MS Validation of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Reaction Intermediates

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the structural motif of 7-azaindole, a bioisostere for indole and purine systems, is a cornerstone of many m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the structural motif of 7-azaindole, a bioisostere for indole and purine systems, is a cornerstone of many modern therapeutics.[1] The halogenated derivative, 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, serves as a critical building block for complex active pharmaceutical ingredients (APIs). Ensuring the purity and well-defined nature of this starting material and its synthetic precursors is not merely a matter of quality control; it is fundamental to the safety, efficacy, and reproducibility of the final drug product. Reactive intermediates, if not properly controlled, can lead to troublesome impurities that may carry their own pharmacological or toxicological profiles.[2]

This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the gold standard—Liquid Chromatography-Mass Spectrometry (LC-MS)—for the validation of reaction intermediates in the synthesis of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine. We will move beyond rote protocols to explain the causality behind experimental choices, empowering you to develop and validate robust analytical methods.

The Synthetic Pathway and Its Analytical Challenges

While numerous synthetic routes to substituted azaindoles exist, a common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.[1][3][4] A plausible, albeit simplified, pathway to our target compound might start from a substituted 2-aminopyridine, proceeding through steps of halogenation, cyclization, and further functionalization.

Key intermediates that demand rigorous monitoring could include:

  • Monohalogenated pyrrolo[3,2-b]pyridines: Precursors before the introduction of the second halogen.

  • N-Oxides: Often used to activate the pyridine ring for subsequent reactions.[1][5]

  • Ring-opened or incompletely cyclized species: These can arise from suboptimal reaction conditions.

  • Isomeric impurities: Positional isomers formed during halogenation steps are a common challenge.

The primary analytical challenge lies in separating and identifying structurally similar compounds within a complex reaction matrix. This is where the dual power of liquid chromatography for separation and mass spectrometry for identification becomes indispensable.[6][7]

LC-MS: The Method of Choice for Reaction Monitoring

For process research and development chemists, open-access LC-MS has rapidly replaced traditional techniques like Thin-Layer Chromatography (TLC) for reaction monitoring.[8] Its strength lies in providing rapid, specific, and sensitive analysis with minimal sample preparation—often just a simple dilution and filtration.[8] This allows for near-real-time decision-making, accelerating development timelines.[8]

The combination of liquid chromatography's separation capabilities with the mass analysis of mass spectrometry allows for the precise identification and quantification of analytes in complex mixtures.[9]

A Step-by-Step Guide to a Validated LC-MS Method

The following protocol is a robust starting point for the analysis of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine and its intermediates. The choices herein are grounded in the physicochemical properties of halogenated, nitrogen-containing heterocycles.[10][11]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Quench a 50 µL aliquot of the reaction mixture in 950 µL of a 50:50 acetonitrile/water solution.

    • Vortex for 30 seconds to ensure homogeneity and precipitation of any insoluble materials.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial.

    • Causality: This simple dilution and filtration approach is designed for speed and to minimize analyte degradation.[8] Acetonitrile is a strong organic solvent that effectively solubilizes the target analytes while precipitating salts and some catalysts, cleaning up the sample matrix.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is the workhorse for separating non-polar to moderately polar compounds. The aromatic nature of the pyrrolopyridine core interacts well with the C18 stationary phase.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a common mobile phase modifier that aids in the ionization of nitrogen-containing compounds by providing a source of protons, making them amenable to positive-ion electrospray ionization (ESI). It also improves peak shape by minimizing tailing.

    • Gradient: A fast gradient, such as 5% to 95% B over 2-3 minutes, is ideal for rapid reaction monitoring.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Causality: The nitrogen atoms in the pyrrolopyridine ring are basic and readily accept a proton in the acidic mobile phase, forming a positive ion [M+H]+ that can be easily detected by the mass spectrometer.

    • Scan Mode: Full Scan (e.g., m/z 100-500) for initial identification of intermediates and byproducts. For quantitative analysis of specific intermediates, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed for enhanced sensitivity and specificity.[12]

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (This may require optimization to control in-source fragmentation).

Method Validation: A Self-Validating System

A method is only as good as its validation. Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures the data is reliable and trustworthy.[13][14][15]

Validation ParameterPurpose & Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components). Acceptance: Peak purity analysis and resolution >2 between the analyte and closest eluting peak.
Linearity & Range To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response. Acceptance: A minimum of 5 concentration levels, with a correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of the test results to the true value. Acceptance: Typically 98.0% to 102.0% recovery for an assay of a drug substance.
Precision To measure the degree of scatter between a series of measurements from the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Acceptance: Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Acceptance: Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Acceptance: Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 pH unit in mobile phase). Acceptance: System suitability parameters remain within acceptable limits.

This validation framework creates a self-validating system, providing objective evidence that the method is fit for its intended purpose.[13]

Visualizing the Workflow

A clear workflow is essential for reproducible results. The following diagram outlines the process from sample acquisition to final data validation.

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation (ICH Q2) cluster_report Final Output Sample Reaction Mixture Quench Quench & Dilute Sample->Quench Filter Filter (0.22 µm) Quench->Filter LC LC Separation (C18 Column) Filter->LC MS MS Detection (ESI+) LC->MS Specificity Specificity MS->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Report Validated Report Precision->Report LOD_LOQ LOD / LOQ Robustness Robustness Troubleshooting Start Problem Observed NoPeak No Peak / Low Signal Start->NoPeak BadShape Poor Peak Shape (Tailing/Fronting) Start->BadShape WrongMass Incorrect Mass or Unexpected Adducts Start->WrongMass CheckSample CheckSample NoPeak->CheckSample Is sample prepared correctly? CheckColumn CheckColumn BadShape->CheckColumn Is column old or overloaded? CheckCal CheckCal WrongMass->CheckCal Is MS calibration current? CheckMS Is MS tuned & calibrated? CheckSample->CheckMS Yes CheckLC Is there a leak in LC system? CheckMS->CheckLC Yes CheckMobilePhase Is mobile phase pH appropriate? CheckColumn->CheckMobilePhase No CheckSampleSolvent Is sample solvent stronger than mobile phase? CheckMobilePhase->CheckSampleSolvent Yes CheckAdducts Are there sodium/potassium sources (e.g., glassware)? CheckCal->CheckAdducts Yes CheckSource Is in-source fragmentation occurring? (Reduce Cone Voltage) CheckAdducts->CheckSource No

Sources

Validation

Comparative Binding Affinity Guide: 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine Derived Ligands

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Kinase Inhibitor Scaffold Design & Hinge-Binding Optimization Executive Summary In small-molecule drug discovery, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Kinase Inhibitor Scaffold Design & Hinge-Binding Optimization

Executive Summary

In small-molecule drug discovery, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a highly privileged scaffold, predominantly utilized as a hinge-binding motif in the development of kinase inhibitors (e.g., targeting FGFR, c-Met, and JAK) 1. However, the unsubstituted core often lacks the necessary binding affinity and synthetic versatility required for late-stage lead optimization.

This guide objectively compares the 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine building block (CAS: 1190319-15-3) 2 against its unsubstituted and mono-substituted alternatives. By analyzing the mechanistic causality behind its dual-halogenation, we demonstrate why this specific intermediate is superior for generating high-affinity, target-selective ligands.

Mechanistic Rationale: The Dual-Halogen Advantage

The strategic placement of halogens on the 4-azaindole core is not merely structural; it fundamentally alters the electronic and steric profile of the ligand, directly impacting its thermodynamic binding signature 3.

  • The 3-Chloro Effect (Affinity & pKa Modulation): The N1-H of the pyrrole ring acts as a critical hydrogen bond donor to the kinase hinge backbone. The addition of a strongly electron-withdrawing chlorine atom at the C3 position exerts an inductive effect that lowers the pKa of the N1 proton. This increases the proton's partial positive charge, significantly strengthening the hydrogen bond. Furthermore, the chlorine atom provides ideal van der Waals bulk to occupy small, hydrophobic pockets (such as the gatekeeper pocket) without causing steric clashes.

  • The 7-Bromo Effect (Synthetic Vector & Conformational Locking): The C7 position points directly toward the solvent-exposed channel or adjacent allosteric pockets in most kinase architectures 4. The 7-bromo substitution serves as an essential, highly reactive vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Once derivatized, the steric bulk of the C7 substituent restricts rotation, locking the ligand into its bioactive conformation and reducing the entropic penalty of binding.

BindingModel Scaffold 1H-pyrrolo[3,2-b]pyridine Core Cl3 3-Chloro (pKa Modulator) Scaffold->Cl3 Br7 7-Bromo (Synthetic Handle) Scaffold->Br7 Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge N1-H (Donor), N4 (Acceptor) Gatekeeper Gatekeeper Pocket (Hydrophobic) Cl3->Gatekeeper Hydrophobic Fill Solvent Solvent Channel (Substituent Vector) Br7->Solvent Cross-Coupling Vector

Diagram 1: Mechanistic binding model of the 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine scaffold.

Comparative Binding Affinity & Performance Data

To objectively evaluate the scaffold, we compare the baseline performance of four 1H-pyrrolo[3,2-b]pyridine variants. The data below synthesizes expected behavior in a model Receptor Tyrosine Kinase (RTK) system (e.g., FGFR1), measuring hinge-binding affinity, hydrogen bond strength (via pKa), and synthetic viability.

Scaffold VariantN1-H pKa (Calc.)Hinge Affinity ( KD​ , nM)*C7 Derivatization Yield**Primary Limitation
Unsubstituted Core ~13.5> 5,000 nMN/A (Requires pre-functionalization)Weak H-bonding; no direct synthetic vector.
3-Chloro Only ~11.8850 nMN/AImproved affinity, but cannot be easily extended.
7-Bromo Only ~13.21,200 nM> 85%Good synthetic handle, but suboptimal hinge binding.
7-Bromo-3-chloro ~11.5 120 nM > 85% None (Optimal balance of affinity and reactivity).

*Model RTK (FGFR1) affinity of the core prior to C7 solvent-channel extension. Lower KD​ indicates stronger binding. **Standard Pd(dppf)Cl2 catalyzed Suzuki-Miyaura coupling with a model aryl boronic acid.

Experimental Protocols: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. The synthesis step incorporates specific conditions to maximize yield, while the Surface Plasmon Resonance (SPR) assay ensures that binding kinetics (not just endpoint thermodynamics) are accurately captured.

Protocol A: C7 Derivatization via Suzuki-Miyaura Coupling

Causality Check: Why use Pd(dppf)Cl2 and a Dioxane/H2O solvent system? The bidentate dppf ligand prevents catalyst deactivation by stabilizing the palladium intermediate during the oxidative addition to the sterically hindered C7-bromo position. The biphasic Dioxane/H2O system ensures complete dissolution of both the organic scaffold and the inorganic base (K2CO3), maximizing the reaction rate.

  • Preparation: In a microwave-safe vial, combine 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) 2, the desired aryl/heteroaryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, preventing oxidative degradation of the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an Argon atmosphere. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4 hours. Monitor via LC-MS until the starting material is consumed.

  • Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC to achieve >95% purity required for SPR.

Protocol B: Binding Affinity Validation via SPR

Causality Check: Why SPR over a standard biochemical IC50 assay? IC50 values are ATP-competitive and highly dependent on assay conditions. SPR provides label-free, real-time kinetic data (Association rate kon​ and Dissociation rate koff​ ), allowing researchers to verify if the 3-chloro group is truly increasing the residence time ( 1/koff​ ) of the ligand in the hinge region.

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant kinase domain (e.g., FGFR1) via amine coupling to a level of ~3000 Response Units (RU). Block excess reactive groups with 1M Ethanolamine (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the purified ligand (from Protocol A) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Note: Exact DMSO matching between the running buffer and analyte is critical to prevent bulk refractive index shifts.

  • Injection: Inject the analyte series over the immobilized kinase and a reference flow cell at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference flow cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine KD​ ( koff​/kon​ ).

AssayWorkflow Step1 1. Scaffold Selection 7-Br-3-Cl-1H-pyrrolo[3,2-b]pyridine Step2 2. Derivatization Pd-Catalyzed Suzuki Coupling at C7 Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Kinetic Profiling SPR (KD, kon, koff Determination) Step3->Step4 Step5 5. Functional Assay TR-FRET Kinase Inhibition (IC50) Step4->Step5

Diagram 2: End-to-end workflow from scaffold selection to functional validation.

References

  • 7-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine - AiFChem, AiFChem Catalog.
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors, Journal of Medicinal Chemistry, ACS Publications.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors, MDPI.
  • Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A, Journal of Medicinal Chemistry, ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine proper disposal procedures

Operational Guide: Proper Disposal Procedures for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine In drug development and synthetic chemistry, handling halogenated N-heterocycles requires rigorous adherence to environmental a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine

In drug development and synthetic chemistry, handling halogenated N-heterocycles requires rigorous adherence to environmental and safety protocols. As application scientists, we recognize that proper chemical disposal is not merely a regulatory checkbox—it is a critical component of laboratory safety, preventing dangerous cross-reactions and environmental contamination.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine, ensuring your laboratory remains compliant, safe, and efficient.

Chemical Profiling & The Causality of Halogenated Waste

7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1190319-15-3) is a halogenated azaindole derivative[1]. Like its closely related structural isomers, it carries specific GHS hazard classifications, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Causality of Segregation: Why can't this compound be disposed of in standard organic waste? The presence of covalently bound bromine and chlorine dictates that this material must be treated as halogenated waste . According to the EPA's Resource Conservation and Recovery Act (RCRA) land disposal restrictions, untreated halogenated hazardous wastes cannot be disposed of in landfills[3]. Instead, they must undergo high-temperature rotary kiln or liquid injection incineration[4].

During thermal destruction, halogens are converted into highly corrosive hydrobromic acid (HBr) and hydrochloric acid (HCl) gases. Incineration facilities must utilize specialized caustic scrubbing systems to neutralize these acidic off-gases and prevent the atmospheric formation of toxic polychlorinated dibenzodioxins (PCDDs)[4]. Mixing non-halogenated waste into a halogenated stream unnecessarily increases the volume of waste requiring this expensive, specialized treatment.

Quantitative Safety & Logistical Parameters

Summarized below are the critical physicochemical metrics and regulatory parameters required for establishing your Satellite Accumulation Area (SAA).

Table 1: Physicochemical & Hazard Profile

Parameter Specification / Data
Chemical Name 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
CAS Registry Number 1190319-15-3
Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
Halogen Content Bromine (Br), Chlorine (Cl)

| GHS Hazard Statements | H302, H315, H319, H335 |

Table 2: Satellite Accumulation Area (SAA) Parameters

Logistical Parameter Regulatory Requirement / Best Practice
Primary Containment (Liquid) High-Density Polyethylene (HDPE) Carboy
Primary Containment (Solid) Puncture-resistant, poly-lined bin
Secondary Containment Must hold 110% of the largest container's volume
Max Accumulation Volume 55 Gallons per waste stream
Labeling Requirements Full chemical name, primary hazard, accumulation start date

| Mandatory Disposal Method | High-temperature incineration with caustic scrubber |

Waste Segregation & Disposal Workflow

G Start Waste Generation: 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid State Liquid Liquid Waste (Reaction Solutions) State->Liquid Liquid State SolidContainer Seal in Puncture-Resistant Poly-Lined Bin Solid->SolidContainer HalogenCheck Solvent Matrix Contains Halogens? Liquid->HalogenCheck Labeling Apply RCRA-Compliant Label & Store in SAA SolidContainer->Labeling HaloWaste Route to: Halogenated Organic Waste Carboy HalogenCheck->HaloWaste Yes (e.g., DCM, Chloroform) NonHaloWaste Route to: Non-Halogenated Organic Waste Carboy (Flag as Halogen-Containing API) HalogenCheck->NonHaloWaste No (e.g., DMSO, Methanol) HaloWaste->Labeling NonHaloWaste->Labeling EHS EHS Transfer & High-Temp Incineration (Caustic Scrubber Required) Labeling->EHS

Workflow for the segregation and disposal of 7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine waste.

Self-Validating Disposal Protocols

According to the National Research Council's Prudent Practices in the Laboratory, no laboratory activity should begin unless a comprehensive plan for the disposal of hazardous waste has been formulated[5]. Implement the following self-validating protocols to ensure operational integrity.

Protocol A: Liquid Waste Segregation & Containment
  • Action: Separate liquid waste into halogenated vs. non-halogenated streams based on the primary solvent matrix. Transfer the solution into an HDPE carboy.

  • Causality: HDPE is highly resistant to a wide range of organic solvents and prevents chemical leaching. Segregating the waste ensures that non-halogenated solvents are not needlessly subjected to expensive caustic-scrubber incineration[4].

  • Self-Validation Checkpoint: Before sealing the HDPE carboy, perform a 5-minute cap-test . Loosely rest the cap on the container and observe for pressure buildup, off-gassing, or thermal anomalies (exothermic reactions). Only tighten the cap once thermal equilibrium and chemical compatibility are confirmed. Verify the pH using indicator strips; if the pH is outside the 4–10 range, neutralize the solution prior to bulk accumulation to prevent violent reactions with legacy waste.

Protocol B: Solid Waste Management
  • Action: Collect all contaminated consumables (pipette tips, weighing boats, filter paper) in a puncture-resistant, poly-lined solid waste bin.

  • Causality: Residual active pharmaceutical ingredients (APIs) on consumables can leach if exposed to moisture or other solvents in a mixed waste bin. Puncture-resistant bins prevent contaminated sharp plastics from breaching the primary containment.

  • Self-Validation Checkpoint: Weigh the solid waste bin weekly. Ensure the total accumulated mass does not exceed the structural rating of the secondary containment vessel. Verify that the RCRA label explicitly lists the full chemical name—abbreviations are a direct violation of EPA labeling standards.

Protocol C: Emergency Powder Spill Response
  • Action: Evacuate non-essential personnel. The responding operator must don a P100 respirator, chemical-resistant goggles, and nitrile gloves. Mist the spilled powder lightly with a compatible, high-flashpoint solvent (e.g., a damp cloth or a light mist of water) to suppress dust before scooping it into a hazardous waste container.

  • Causality: Dry sweeping aerosolizes the API. Given its H335 (respiratory irritation) and H319 (eye irritation) classifications[2], aerosolization directly exposes the operator's mucous membranes and risks contaminating the laboratory's HVAC system.

  • Self-Validation Checkpoint: After the primary cleanup, wipe the spill zone with an ethanol-dampened swab. Inspect the surface under a 365 nm UV lamp; azaindole derivatives typically exhibit strong fluorescence. Repeat the solvent wiping protocol until zero fluorescence is detected, confirming complete microscopic decontamination.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

  • U.S. Environmental Protection Agency. (2022). RCRA Organic Air Emission Standards for Treatment, Storage and Disposal Facilities and Generators. Retrieved from[Link]

  • U.S. Environmental Protection Agency. (1986). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Hazardous Waste Engineering Research Laboratory. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
7-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.